molecular formula C13H12N2O B021187 4'-Aminobenzanilide CAS No. 17625-83-1

4'-Aminobenzanilide

Cat. No.: B021187
CAS No.: 17625-83-1
M. Wt: 212.25 g/mol
InChI Key: GTTFJYUWPUKXJH-UHFFFAOYSA-N
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Description

4'-Aminobenzanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFJYUWPUKXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066228
Record name Benzamide, N-(4-aminophenyl)-
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17625-83-1
Record name N-(4-Aminophenyl)benzamide
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Record name Benzamide, N-(4-aminophenyl)-
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Record name Benzamide, N-(4-aminophenyl)-
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Record name Benzamide, N-(4-aminophenyl)-
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Record name 4'-aminobenzanilide
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Foundational & Exploratory

Synthesis of 4'-Aminobenzanilide from p-Nitrobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Aminobenzanilide is a valuable chemical intermediate used in the synthesis of various dyes, polymers, and pharmaceutical compounds. Its structure, featuring a benzanilide core with a terminal amino group, makes it a versatile building block for introducing amide functionality and a reactive site for further chemical modifications. This technical guide provides an in-depth overview of a reliable two-step synthetic route starting from p-nitrobenzoyl chloride. The synthesis involves an initial acylation reaction to form an amide bond, followed by the selective reduction of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, comparative data, and workflow visualizations.

Overall Synthetic Pathway

The synthesis of this compound from p-nitrobenzoyl chloride is typically achieved in two primary steps:

  • Step 1: Acylation of Aniline: p-Nitrobenzoyl chloride is reacted with aniline to form the intermediate, 4-nitrobenzanilide. This is a standard Schotten-Baumann type reaction.

  • Step 2: Reduction of 4-Nitrobenzanilide: The nitro group of the intermediate is reduced to an amine, yielding the final product, this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction using stannous chloride being the most common.

G pNBC p-Nitrobenzoyl Chloride pNBA 4-Nitrobenzanilide pNBC->pNBA Step 1: Acylation Aniline Aniline Aniline->pNBA pABA This compound pNBA->pABA Step 2: Reduction plus1 + plus2 +

Figure 1: Two-step synthesis pathway from p-nitrobenzoyl chloride to this compound.

Part 1: Synthesis of 4-Nitrobenzanilide (Acylation)

This step involves the nucleophilic acyl substitution reaction between the highly reactive p-nitrobenzoyl chloride and aniline. The reaction is typically fast and proceeds with high yield.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent such as benzene or toluene.

  • Reagent Addition: Slowly add a solution of p-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the aniline solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the resulting precipitate (4-nitrobenzanilide) is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The product is often pure enough for the next step, but can be recrystallized if necessary. A sample refluxed with two equivalents of aniline in benzene gives 4-nitrobenzanilide in almost quantitative yield.[1]

Quantitative Data: Acylation Reaction
ParameterValue/ConditionReference
Reactants p-Nitrobenzoyl chloride, Aniline[1]
Solvent Benzene, Toluene[1][2]
Temperature Room Temperature[2]
Reaction Time 2-4 hoursN/A
Typical Yield Near quantitative[1]

Part 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group in 4-nitrobenzanilide to an amine is a critical step. The choice of method depends on available equipment, scale, and safety considerations. Below are protocols for two widely used and effective methods.

G start Start: 4-Nitrobenzanilide setup Reaction Setup (Dissolve in Solvent) start->setup add_reagents Add Reducing Agents (e.g., Pd/C + H₂ or SnCl₂) setup->add_reagents reaction Reaction Under Controlled Temp. add_reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up monitoring->workup Complete filtration Filtration (Remove Catalyst/Salts) workup->filtration extraction Extraction & Washing filtration->extraction isolation Solvent Removal (Rotary Evaporation) extraction->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product Pure

Figure 2: General experimental workflow for the reduction of 4-nitrobenzanilide.

Method A: Catalytic Hydrogenation

This method is clean, often high-yielding, and avoids the use of stoichiometric heavy metal reagents. It requires a hydrogen source and a specialized hydrogenation apparatus.

  • Reaction Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve 4-nitrobenzanilide (1 equivalent) in a suitable solvent like ethanol or methanol.[2][3]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, 50% wet) to the solution.[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then fill with hydrogen gas (a balloon or cylinder can be used).[3]

  • Reaction: Vigorously stir the mixture under a hydrogen atmosphere at room temperature (20-25 °C) for 2-6 hours.[3]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water during handling and disposal.[3]

  • Isolation: Wash the filter cake with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.[3]

  • Purification: The product is often of high purity but can be further purified by recrystallization if needed.[3]

Method B: Stannous Chloride (SnCl₂) Reduction

This classical method uses a strong reducing agent in an acidic medium and is a reliable alternative when catalytic hydrogenation equipment is not available.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzanilide (1 equivalent) in ethanol.[2][3]

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution, followed by concentrated hydrochloric acid (HCl).[3]

  • Reaction: Heat the mixture to reflux (or 70 °C) and maintain for 2-4 hours, with stirring.[2][3]

  • Work-up (Basification): After cooling to room temperature, pour the reaction mixture into ice water. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.[3]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate (e.g., 3 x 25 mL).[3]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

  • Purification: The crude product can be purified by column chromatography or recrystallization.[3]

Comparative Data of Reduction Methods

The following table summarizes key parameters for the two reduction protocols, allowing for a direct comparison.

ParameterMethod A: Catalytic HydrogenationMethod B: Stannous Chloride (SnCl₂)
Primary Reagents H₂ gas, Palladium on Carbon (Pd/C)Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl
Solvent Ethanol, MethanolEthanol
Temperature Room Temperature (20-25 °C)30 °C to Reflux
Reaction Time 2-6 hours2-4 hours
Typical Yield >90%70-85%
Work-up Complexity Low (Filtration of catalyst)Moderate (Basification, extraction, filtration of tin salts)
Safety Considerations Handling of H₂ gas and pyrophoric catalystUse of concentrated acid and base

Data adapted from protocols for a similar reduction of 4-nitrobenzaldehyde.[3]

References

A Technical Guide to 4'-Aminobenzanilide (CAS 17625-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4'-Aminobenzanilide, CAS number 17625-83-1. It details the compound's physicochemical properties, chemical identifiers, and safety information. Furthermore, this guide presents a representative synthesis protocol, summarizes available analytical and spectroscopic data, and discusses its primary applications and biological activities, with a focus on its role as a chemical intermediate and its investigated anticonvulsant properties.

Core Properties and Identifiers

This compound is an organic compound belonging to the carboxylic acid amide family. It presents as a white to off-white crystalline powder at room temperature.[1] All quantitative data regarding its properties and identifiers are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 127-131 °C
Boiling Point 308.6 ± 25.0 °C (Predicted)
Density 1.244 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO and methanol; sparingly soluble in water.[1]
pKa 13.14 ± 0.70 (Predicted)
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 17625-83-1[2]
IUPAC Name N-(4-aminophenyl)benzamide[2]
Synonyms 4-Aminobenzanilide, p-Aminobenzanilide
EC Number 241-603-0
MDL Number MFCD00035777
InChI Key GTTFJYUWPUKXJH-UHFFFAOYSA-N[2]
SMILES Nc1ccc(NC(=O)c2ccccc2)cc1

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving an initial amidation reaction to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the primary amine. This approach is common for preparing aromatic amines.

SynthesisWorkflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Amidation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product A 4-Nitrobenzoyl Chloride C Condensation Reaction (e.g., in Toluene with Base) A->C B Aniline B->C D 4-Nitrobenzanilide C->D E Catalytic Hydrogenation (e.g., Pd/C, H₂) D->E G Purification (e.g., Recrystallization) E->G F This compound G->F

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on common organic synthesis procedures for similar compounds.[3][4]

Step 1: Synthesis of N-(4-nitrophenyl)benzamide (4-Nitrobenzanilide)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.2 equivalents), to the solution.[4]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitrobenzanilide intermediate. This intermediate can be purified by recrystallization from ethanol if necessary.

Step 2: Reduction to this compound

  • Dissolve the crude 4-nitrobenzanilide from the previous step in a suitable solvent, typically ethanol or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to low pressure (e.g., 50 psi) and stir vigorously at room temperature.[3]

  • Monitor the reaction until the consumption of hydrogen ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data
TechniqueData HighlightsSource(s)
Infrared (IR) Spectroscopy Gas-phase spectrum available. Key absorptions expected for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).[2]
¹H & ¹³C NMR Spectroscopy No experimental spectra are readily available in public databases. Expected ¹H signals would include distinct aromatic protons and broad signals for the -NH₂ and -NH- protons.
Mass Spectrometry (MS) Electron ionization mass spectrum is available. The molecular ion peak [M]⁺ is expected at m/z 212.[2]
  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available through the NIST Chemistry WebBook.[2] Key absorption bands characteristic of its structure include the N-H stretching vibrations of the primary amine (typically two bands around 3400-3500 cm⁻¹) and the secondary amide (around 3300 cm⁻¹), as well as the strong carbonyl (C=O) stretch of the amide group (amide I band) around 1675 cm⁻¹.[3]

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules across different industries.

  • Dye and Pigment Industry: It is a crucial building block in the manufacturing of various dyes, particularly as a diazo component in the synthesis of disazo direct dyes.[5][6] Its derivatives are considered excellent and safer, non-carcinogenic substitutes for benzidine-based homologs in producing direct dyes for textiles.[6] The amino group can be readily diazotized and coupled with other aromatic compounds to create the azo bond (-N=N-), which acts as the chromophore responsible for color.[7]

  • Pharmaceutical and Agrochemical Research: The benzanilide scaffold is of significant interest in medicinal chemistry. This compound and its derivatives have been synthesized and evaluated for various biological activities.[1][5] It serves as a precursor or starting material for creating libraries of compounds for drug discovery programs.

Biological Activity and Toxicology

The primary documented biological activity for this class of compounds is in the field of neuroscience.

SAR_Logic Structure-Activity Relationship Logic A This compound Scaffold B Modification of Aniline Ring (e.g., Alkyl Substitution) A->B Chemical Synthesis C Evaluation of Biological Activity (e.g., Anticonvulsant MES Test) B->C In Vivo Testing D Observed Activity C->D E Potency Change D->E

Caption: Logical flow of a structure-activity relationship (SAR) study.

Anticonvulsant Properties

A study evaluating a series of 4-aminobenzanilides found that the parent compound, this compound, showed anticonvulsant activity against maximal electroshock seizures (MES) in mice at a dose of 300 mg/kg.[1][3] This study aimed to determine the relationship between the benzamide structure and its anticonvulsant effects.[1]

Notably, the potency of the anticonvulsant effect was highly dependent on the substitution pattern of the aniline-derived portion of the molecule. The derivative of this compound from 2,6-dimethylaniline was identified as the most potent compound in the series, with an ED₅₀ of 2.60 mg/kg, comparing favorably with established drugs like phenobarbital and phenytoin in the same assays.[1][3] This highlights the importance of the this compound scaffold as a starting point for developing more potent anticonvulsant agents.

Toxicology and Safety Information

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid material.

Table 4: GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Conclusion

This compound (CAS 17625-83-1) is a well-characterized compound with significant utility as a chemical intermediate, particularly in the synthesis of non-carcinogenic direct dyes and as a foundational scaffold in pharmaceutical research. Its documented anticonvulsant activity, along with that of its derivatives, underscores its potential as a lead structure for the development of novel central nervous system agents. The established synthesis routes and available safety data provide a solid basis for its application in research and industrial settings.

References

4'-Aminobenzanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4'-Aminobenzanilide For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for this compound, a compound of interest in pharmaceutical and dye intermediate applications.[1] The information is presented to be accessible and useful for professionals in research and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and developmental applications, including stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValue
Molecular Formula C13H12N2O[1][2]
Molecular Weight 212.25 g/mol [1][2]
Linear Formula C6H5CONHC6H4NH2
CAS Number 17625-83-1[1][3]

Experimental Protocols and Visualizations

Given the specific scope of this guide—to provide the molecular weight and formula of this compound—detailed experimental protocols for its synthesis or analysis are not included. Similarly, as there are no signaling pathways or complex experimental workflows to describe, Graphviz diagrams are not applicable in this context. The data presented is based on established chemical information.

References

Navigating the Solubility Landscape of 4'-Aminobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4'-Aminobenzanilide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who utilize this compound in their experimental workflows.

Executive Summary

Solubility Data

Quantitative solubility data for this compound in DMSO and methanol is not extensively documented. However, data for the structurally similar compound, 4-Aminobenzamide, provides a useful reference point.

CompoundSolventSolubilityMethod
4-AminobenzamideDMSO100 mg/mLNot Specified

Table 1: Solubility of 4-Aminobenzamide in DMSO. Data for the closely related compound 4-Aminobenzamide is presented as a proxy for this compound.

General chemical principles suggest that aminobenzoic acid derivatives, a class to which this compound belongs, are generally soluble in polar organic solvents like methanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methodologies are recommended.

Gravimetric Method

The gravimetric method is a precise technique for determining the solubility of a compound in a specific solvent.

Workflow for Gravimetric Solubility Determination

cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Saturate solvent with This compound at constant temperature B Equilibrate the solution A->B C Separate the saturated solution from excess solid B->C D Accurately weigh a known volume of the saturated solution C->D E Evaporate the solvent D->E F Weigh the remaining solid solute E->F G Calculate solubility (mass of solute / volume of solvent) F->G

Caption: Gravimetric Method Workflow.

Detailed Steps:

  • Saturation: Add an excess of this compound to a known volume of the solvent (DMSO or methanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

  • Measurement: Accurately measure a specific volume of the clear saturated solution.

  • Evaporation: Evaporate the solvent from the measured solution under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solid.

  • Weighing: Weigh the residue of this compound.

  • Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

This compound in the Context of Biochemical Pathways

While this compound is not a direct component of a major signaling pathway, its structural analogs have been investigated as inhibitors of key enzymes involved in epigenetic regulation. For instance, derivatives of 4-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated as inhibitors of DNA methyltransferases (DNMTs). This suggests a potential application for this compound derivatives in cancer research and epigenetics.

Conceptual Pathway: Inhibition of DNA Methylation

cluster_0 Epigenetic Regulation cluster_1 Inhibition DNMT DNA Methyltransferase (DNMT) Me_DNA Methylated DNA DNMT->Me_DNA Methylation SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->DNMT DNA Unmethylated DNA DNA->DNMT Inhibitor This compound Derivative Inhibitor->DNMT Inhibition

Caption: Inhibition of DNA Methylation.

This diagram illustrates the conceptual role of a this compound derivative as an inhibitor of DNA methyltransferase, an enzyme crucial for DNA methylation.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in DMSO and methanol. While direct quantitative data is limited, the information on the closely related 4-Aminobenzamide, coupled with established experimental protocols, offers a robust framework for researchers. The potential involvement of this compound derivatives in epigenetic pathways highlights an exciting area for future investigation. It is recommended that researchers determine the precise solubility of this compound in their specific experimental systems to ensure accuracy and reproducibility.

Spectroscopic Data of 4'-Aminobenzanilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific experimental ¹H and ¹³C NMR spectral data for 4'-aminobenzanilide could not be definitively located. The following guide is presented as a representative example of how such data would be structured and interpreted. The numerical NMR data provided herein is hypothetical and based on established chemical shift predictions and analysis of structurally similar compounds.

Introduction

This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Its structure, featuring both a benzamide and an aniline moiety, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation and purity assessment of such organic molecules. This document provides a template for the presentation and interpretation of ¹H and ¹³C NMR data for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and comparison with analogous structures. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.85d8.52H
H-3', H-5'7.50t7.52H
H-4'7.45t7.51H
H-2, H-67.40d8.82H
H-3, H-56.70d8.82H
NH9.80s-1H
NH₂5.20s (br)-2H

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-1'134.5
C-2', C-6'128.0
C-3', C-5'128.8
C-4'131.5
C=O165.0
C-1128.0
C-2, C-6122.0
C-3, C-5114.0
C-4148.0

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • The mixture is gently agitated to ensure complete dissolution.

NMR Spectrometer Parameters:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Fourier transformation is applied to the acquired Free Induction Decay (FID).

    • Phase and baseline corrections are performed manually.

    • Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a typical workflow for NMR data analysis.

molecular_structure Structure of this compound with Atom Numbering cluster_benzanilide cluster_aniline C1_prime C1' C2_prime C2' C1_prime->C2_prime CO C=O C1_prime->CO C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime H4_prime H4' C4_prime->H4_prime C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime O O CO->O NH NH CO->NH C1 C1 NH->C1 C2 C2 C1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 NMR_Workflow NMR Data Analysis Workflow A Sample Preparation B NMR Data Acquisition (1H & 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Referencing C->D E Integration of 1H Signals D->E F Analysis of Multiplicity and Coupling Constants (1H) D->F G Assignment of 1H and 13C Signals E->G F->G H Structural Elucidation and Verification G->H

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 4'-aminobenzanilide. It includes detailed experimental protocols, data interpretation, and visualizations to support researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is an aromatic amide of significant interest in medicinal chemistry and drug development. Its structural features, including the primary amine, amide linkage, and aromatic rings, make it a versatile building block for the synthesis of various pharmaceutical compounds. Accurate analytical characterization is crucial for quality control, metabolic studies, and regulatory submissions. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for functional group identification and mass spectrometry for molecular weight determination and structural elucidation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural moieties.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental interference.

  • Sample Scan: Acquire the FT-IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start weigh Weigh Sample & KBr start->weigh grind Grind Mixture weigh->grind press Press Pellet grind->press background Acquire Background (Blank KBr Pellet) press->background sample Acquire Sample Spectrum background->sample process Process Data sample->process end End process->end

Data Presentation: FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3400 - 3200N-H (Amine and Amide)StretchingStrong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium
1680 - 1630C=O (Amide I)StretchingStrong
1600 - 1550N-H (Amide II)BendingMedium
1600 - 1450C=C (Aromatic)StretchingMedium to Weak
1300 - 1200C-N (Amide)StretchingMedium
850 - 800C-H (Aromatic)Out-of-plane BendingStrong

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.

Materials and Equipment:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

  • Helium (carrier gas for GC)

Procedure:

  • Sample Introduction: Introduce a small amount of the this compound sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples dissolved in a suitable solvent.

  • Volatilization: If not introduced via GC, the sample is heated to ensure it is in the gas phase.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M•⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is used to determine the molecular weight and deduce the structure from the fragmentation pattern.

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_analysis Analysis & Detection start Start introduce Introduce Sample start->introduce ionize Electron Ionization (70 eV) introduce->ionize fragment Fragmentation ionize->fragment analyze Mass Analysis (m/z) fragment->analyze detect Detection analyze->detect end End detect->end

Data Presentation: Mass Spectrum of this compound

The molecular formula of this compound is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol .[1] The mass spectrum will show a molecular ion peak (M•⁺) at m/z 212.

Predicted Fragmentation Pattern:

m/zIon StructureDescription
212[C₁₃H₁₂N₂O]•⁺Molecular Ion
120[C₇H₆NO]⁺Loss of aminophenyl radical
105[C₇H₅O]⁺Benzoyl cation, loss of NH₂C₆H₄
92[C₆H₆N]⁺Aminophenyl cation
77[C₆H₅]⁺Phenyl cation, loss of CO from benzoyl cation

Fragmentation_Pattern M This compound (m/z = 212) F1 [C₇H₅O]⁺ Benzoyl Cation (m/z = 105) M->F1 - •NHC₆H₄NH₂ F2 [C₆H₆N]⁺ Aminophenyl Cation (m/z = 92) M->F2 - •COC₆H₅ F3 [C₆H₅]⁺ Phenyl Cation (m/z = 77) F1->F3 - CO

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. FT-IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides definitive molecular weight information and structural insights through fragmentation analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

Crystal Structure of 4'-Aminobenzanilide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4'-aminobenzanilide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant properties.[1] This document summarizes key crystallographic data, details experimental methodologies for their synthesis and characterization, and presents a generalized workflow for their structural determination.

While comprehensive crystallographic data across a wide range of this compound derivatives is not extensively available in public databases, this guide focuses on a detailed examination of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, a complex derivative, and draws comparisons with related benzanilide structures to elucidate core structural features.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate and two related benzanilide derivatives, 4-methoxy-N-phenylbenzamide and 4-chloro-N-phenylbenzamide. This comparative data provides insight into how different substituents and modifications to the core benzanilide structure influence the crystal packing and molecular geometry.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-amino-N′-(4-aminobenzoyl)​benzohydrazide monohydrate[2]C₁₄H₁₆N₄O₃OrthorhombicP2₁2₁28.0968(7)16.6829(17)5.3097(5)909090717.22(12)2
4-methoxy-N-phenylbenzamide[3][4]C₁₄H₁₃NO₂TriclinicP-15.308(3)7.709(4)14.109(7)96.911(8)99.210(8)90.511(9)565.5(5)2
4-chloro-N-phenylbenzamide[5]C₁₃H₁₀ClNOTriclinicP-15.3934(3)7.7679(5)13.7831(8)105.887(5)100.849(4)90.023(4)544.64(5)2

Table 2: Selected Bond Lengths and Dihedral Angles

CompoundBondLength (Å)Dihedral AngleAngle (°)
4-amino-N′-(4-aminobenzoyl)​benzohydrazide monohydrate[2]C=O1.241(3)Between benzene rings65.7
4-methoxy-N-phenylbenzamide[3]--Between benzene rings65.18(4)
4-chloro-N-phenylbenzamide[5][6]C=O1.2257(17)Between benzene rings59.6(1)
N-H---
C-N (amide)1.3558(19)--
C-C (amide-ring)1.4976(19)--
C-N (amide-ring)1.4173(17)--

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds, providing a practical framework for researchers in the field.

Synthesis and Crystallization

2.1.1. 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate [2]

  • Synthesis : A mixture of 0.0755 g (0.5 mmol) of 4-aminobenzoic hydrazide, 0.0531 g (0.5 mmol) of thiocarbohydrazide, and neodymium(III) nitrate hexahydrate was dissolved in 20 mL of a 1:1 water-ethanol solution. The mixture was continuously stirred at 70 °C for 5.5 hours.

  • Crystallization : After cooling to room temperature, the solution was filtered. Colorless crystals of the title compound were obtained by slow evaporation of the filtrate over a period of 30 days.

2.1.2. 4-methoxy-N-phenylbenzamide [3]

  • Synthesis : To a 100 ml round-bottom flask containing aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml) with magnetic stirring, 4-methoxybenzoyl chloride (1.70 g, 10 mmol) was added gradually. The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 2 hours. The resulting white precipitate was washed three times with water and dichloromethane.

  • Crystallization : Colorless prisms of the title compound were obtained by recrystallization from an ethyl alcohol solution.

2.1.3. 4-chloro-N-phenylbenzamide [5]

  • Synthesis : The synthesis of the title compound was carried out using established methods.

  • Crystallization : Rod-like colorless single crystals were obtained by the slow evaporation of an ethanol solution of the compound (0.5 g in approximately 30 ml of ethanol) at room temperature.

X-ray Data Collection and Structure Refinement
  • 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate : X-ray diffraction data were collected on a SuperNova diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using SHELX and Olex2 software. Hydrogen atoms were positioned geometrically.[2]

  • 4-methoxy-N-phenylbenzamide : Data collection was performed on a Bruker SMART CCD diffractometer with Mo Kα radiation. A multi-scan absorption correction was applied. The structure was solved and refined using appropriate software.[3]

  • 4-chloro-N-phenylbenzamide : X-ray diffraction data were collected using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer with Mo Kα radiation. The data were processed using CrysAlis RED, and the structure was solved with SHELXS97 and refined with SHELXL97.[5]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of this compound derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization & Analysis cluster_characterization Characterization start Starting Materials (e.g., 4-nitrobenzoyl chloride, substituted aniline) reaction Amide Bond Formation start->reaction reduction Nitro Group Reduction (if applicable) reaction->reduction spectroscopy Spectroscopic Analysis (NMR, IR, MS) reaction->spectroscopy purification Purification (e.g., Recrystallization, Chromatography) reduction->purification reduction->spectroscopy crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization xray X-ray Diffraction Data Collection crystallization->xray solve Structure Solution & Refinement xray->solve analysis Structural Analysis (Bond lengths, angles, packing) solve->analysis end Crystallographic Information File (CIF) analysis->end Final Structural Data

Caption: Generalized workflow for the synthesis and structural analysis of this compound derivatives.

References

A Technical Guide to Quantum Chemical Calculations of 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 4'-aminobenzanilide. The methodologies and data presented are synthesized from established computational studies on related benzanilide and aminobenzoic acid derivatives, offering a robust foundation for in-silico investigation of this molecule.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It consists of a benzoyl group attached to a 4-aminophenyl group through an amide linkage. Understanding its molecular structure, electronic properties, and reactivity is crucial for its potential applications in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful tool to elucidate these properties at the atomic and electronic levels.

Computational Methodologies

The following section details the typical computational protocols employed in the quantum chemical analysis of benzanilide derivatives. These methods are widely applicable for studying this compound.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and effective method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly used as they provide a good balance between accuracy and computational cost.

  • Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are frequently employed to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately modeling systems with lone pairs and for calculating properties like vibrational frequencies.

2.2. Software

A variety of software packages are available for performing quantum chemical calculations. Gaussian, ORCA, and GAMESS are among the most widely used programs in the scientific community.

2.3. Molecular Properties Calculation

Several key molecular properties can be calculated to characterize this compound:

  • Geometrical Optimization: The first step in most quantum chemical studies is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations of this compound. The values presented here are representative and based on studies of similar molecules.

Table 1: Optimized Geometrical Parameters (Representative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N (Amide)1.36 Å
C=O1.24 Å
C-N (Amine)1.40 Å
Bond AngleO=C-N122.5°
C-N-C128.0°
Dihedral AngleC-C-N-C150.0°

Table 2: Calculated Electronic Properties (Representative)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6
Ionization Potential5.8
Electron Affinity1.2

Table 3: Calculated Vibrational Frequencies (Representative)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H) Amine3450Symmetric stretch
ν(N-H) Amide3300Stretching
ν(C=O)1680Amide I
δ(N-H)1620Amide II
ν(C-N)1300Amide III

Visualizations

4.1. Molecular Structure of this compound

The following diagram illustrates the optimized molecular structure of this compound.

workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_struct Define Molecular Structure comp_params Select Computational Method (DFT, Basis Set) mol_struct->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculations (HOMO, LUMO, MEP) freq_calc->prop_calc data_vis Visualize Results (Spectra, Orbitals, MEP) prop_calc->data_vis interpretation Interpret Data and Draw Conclusions data_vis->interpretation

In-Depth Technical Guide: Thermogravimetric Analysis of 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4'-Aminobenzanilide. While specific, publicly available TGA data for this compound is limited, this document synthesizes information from related aromatic amides and general principles of thermal analysis to present a predictive assessment of its thermal stability and decomposition profile. This guide is intended to assist researchers in designing and interpreting TGA experiments for this compound and similar compounds.

Introduction to this compound and its Thermal Stability

This compound is an organic compound featuring both an amide and an amino functional group attached to separate phenyl rings. Its chemical structure suggests a degree of thermal stability, with a melting point in the range of 127-131 °C.[1] Understanding the thermal behavior of this molecule is critical for its application in organic synthesis, pharmaceuticals, and as a dyestuff intermediate, where manufacturing or application processes may involve elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as it is heated at a constant rate.[2] The resulting data provides valuable insights into decomposition temperatures, the presence of volatile components, and the overall thermal profile of the compound.

Predicted Thermogravimetric Analysis Data

Based on the thermal behavior of structurally related aromatic amides, a multi-stage decomposition profile for this compound is anticipated. Amide compounds are noted to be generally stable up to 160°C, with the specific decomposition temperature being dependent on the molecular structure. The decomposition of similar compounds, such as N-phenylbenzamide oximes, has been observed to begin at temperatures above 220°C. The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted under an inert atmosphere.

Temperature Range (°C)Weight Loss (%)Proposed Decomposition Step
150 - 250~7.5%Initial decomposition, potentially involving the amino group.
250 - 400~43.0%Cleavage of the amide bond, loss of aniline fragment.
400 - 600~35.0%Degradation of the benzoyl fragment and aromatic rings.
> 600~14.5%Residual char.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound under an inert atmosphere is hypothesized to proceed through a series of steps, initiated by the cleavage of the weakest bonds at elevated temperatures. A plausible pathway is outlined below.

Decomposition_Pathway cluster_0 Step 1: Initial Decomposition cluster_1 Step 2: Amide Bond Cleavage cluster_2 Step 3: Aromatic Ring Degradation 4_Aminobenzanilide This compound (C13H12N2O) Intermediate_1 Intermediate Radical + NH2 radical 4_Aminobenzanilide->Intermediate_1 150-250°C Intermediate_2 Benzoyl Radical + Aniline Radical Intermediate_1->Intermediate_2 250-400°C Products Volatile Fragments (CO, HCN, etc.) + Char Intermediate_2->Products 400-600°C

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol for Thermogravimetric Analysis

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the TGA of solid organic compounds.

4.1. Instrumentation and Materials

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Inert crucibles, typically made of alumina or platinum.

  • Sample: High-purity, powdered this compound.

  • Purge Gas: High-purity nitrogen or argon.

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the TGA experiment.

TGA_Workflow Start Start Instrument_Prep Instrument Preparation (Calibration, Crucible Selection) Start->Instrument_Prep Sample_Prep Sample Preparation (Weigh 5-10 mg of sample) Instrument_Prep->Sample_Prep TGA_Setup TGA Setup (Place crucible, set purge gas) Sample_Prep->TGA_Setup Temp_Program Temperature Programming (Equilibrate at 30°C, ramp to 800°C) TGA_Setup->Temp_Program Data_Collection Data Collection (Record mass vs. temperature) Temp_Program->Data_Collection Data_Analysis Data Analysis (Determine decomposition stages) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for TGA of this compound.

4.3. Detailed Procedure

  • Instrument Preparation: Ensure the TGA instrument is properly calibrated for both temperature and mass according to the manufacturer's guidelines. Select a clean, inert crucible (e.g., alumina).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of powdered this compound into the TGA crucible. A smaller sample size is recommended for materials that may release large quantities of gas upon decomposition to prevent sample expulsion from the crucible.[3]

  • Experimental Setup: Place the crucible containing the sample into the TGA furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This ensures an inert environment and helps to carry away any gaseous decomposition products.[4]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30 °C to a final temperature of approximately 800 °C, or until no further mass loss is observed.

    • A standard heating rate of 10 °C/min is recommended. Slower heating rates can provide better resolution of thermal events.[4]

  • Data Collection: Continuously record the sample mass as a function of temperature throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss for each decomposition stage.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While the presented TGA data and decomposition pathway are based on theoretical considerations and data from analogous compounds, they offer a robust starting point for experimental design and data interpretation. The detailed experimental protocol provides a clear and actionable workflow for obtaining reliable TGA data for this and similar aromatic amide compounds. Further experimental investigation is recommended to validate and refine the predictive information contained within this guide.

References

Methodological & Application

Application Notes: Synthesis and Utility of Azo Dyes Derived from 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes using 4'-aminobenzanilide as a precursor. While specific data for azo dyes derived directly from this compound is limited in publicly available literature, this document leverages data from the closely related and structurally similar compounds, 4,4'-diaminobenzanilide and 4-aminobenzoic acid, to illustrate the synthesis, properties, and potential applications.

Introduction to this compound in Azo Dye Synthesis

This compound is an aromatic amine containing a benzanilide backbone. The primary amino group on this molecule can be readily diazotized and subsequently coupled with various aromatic compounds, known as coupling components, to form azo dyes.[1] The resulting azo compounds possess the characteristic -N=N- chromophore, which is responsible for their color. The nature of the coupling component, as well as substituents on both the diazonium salt and the coupler, determines the final color and properties of the dye. Azo dyes are a versatile class of organic compounds with wide-ranging applications in textiles, printing, and increasingly, in biomedical and pharmaceutical research.[1][2]

Potential Applications in Research and Drug Development

Azo dyes derived from precursors like this compound have several potential applications in the life sciences:

  • Biological Stains: The ability of azo dyes to impart strong color makes them suitable for use as biological stains in microscopy and histology to enhance the visualization of cellular structures.[2]

  • pH Indicators: Some azo dyes exhibit halochromism, changing color in response to pH changes, which allows for their use as pH indicators in various analytical and biological assays.[2]

  • Drug Delivery Systems: The azo bond can be selectively cleaved by azoreductase enzymes, which are predominantly found in the anaerobic environment of the colon. This property is being explored for the development of colon-targeted drug delivery systems, where a therapeutic agent is attached to an azo dye scaffold, rendering it inactive until it reaches the colon and the azo bond is cleaved, releasing the active drug.[2]

  • Antimicrobial and Anticancer Agents: Researchers are actively investigating the synthesis of novel azo compounds with potential biological activities, including antimicrobial and anticancer properties.[3][4]

Data Presentation: Properties of Structurally Related Azo Dyes

The following table summarizes the properties of azo dyes synthesized from 4,4'-diaminobenzanilide and 4-aminobenzoic acid, providing an indication of the characteristics that could be expected from this compound-derived dyes.

Starting AmineCoupling Componentλmax (nm)Observed ColorFastness Properties (Illustrative)Reference
4,4'-DiaminobenzanilideSalicylic Acid-YellowLight Fastness: Good, Wash Fastness: Moderate to Good, Rubbing Fastness: Good[5]
4-Aminobenzoic Acid1-Naphthylamine-7-sulfonic acid525--[2]
4-Aminoaniline1-Naphthol (Acidic)477--[2][6]
4-Aminoaniline1-Naphthol (Basic)595--[2][6]
3-Nitro Salicylic Acid DerivativeAniline418-Good dye absorption on cotton[3]
3-Nitro Salicylic Acid Derivativep-Nitroaniline454, 569-Good dye absorption on cotton[3]

Note: The fastness properties are rated on a scale of Poor, Moderate, Good, and Excellent. The specific test conditions can influence the results.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of an azo dye from this compound. This protocol is adapted from established methods for structurally similar aromatic amines.[2]

Protocol 1: Synthesis of a this compound-Based Azo Dye

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Starch-iodide paper

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid (typically 2.5-3 molar excess of HCl). Stir until a clear solution is obtained.

  • Cool the beaker in an ice-water bath to bring the temperature of the solution down to 0–5 °C.

  • In a separate small beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.

  • While maintaining the temperature of the this compound solution at 0–5 °C and with vigorous stirring, add the sodium nitrite solution dropwise.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound and should be kept cold for the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate phenolic coupling agents.

  • Cool this solution in an ice-water bath to 0-5 °C.

  • While maintaining the low temperature and with continuous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cold solution of the coupling agent.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 15–30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Allow the product to air dry or dry it in a desiccator.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification Amine This compound Solution Diazonium Diazonium Salt Solution (0-5 °C) Amine->Diazonium Add Nitrite (dropwise) Nitrite Sodium Nitrite Solution Nitrite->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye Add Diazonium Salt (slowly) Coupler Coupling Agent Solution (e.g., 2-Naphthol in NaOH) Coupler->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General experimental workflow for the synthesis of an azo dye.

Conceptual Signaling Pathway: Colon-Targeted Drug Delivery

Drug_Delivery_Pathway cluster_prodrug Prodrug Administration cluster_transit Gastrointestinal Transit cluster_colon Colon Activation cluster_action Therapeutic Action Prodrug Azo-Drug Conjugate (Inactive) Stomach Stomach (Stable) Prodrug->Stomach SmallIntestine Small Intestine (Stable) Stomach->SmallIntestine Colon Colon SmallIntestine->Colon Enzyme Azoreductase (Microbiota) Cleavage Azo Bond Cleavage Enzyme->Cleavage Catalyzes ActiveDrug Active Drug (Released) Cleavage->ActiveDrug Byproduct Amine Metabolite Cleavage->Byproduct Target Therapeutic Target ActiveDrug->Target Binds to

Caption: Conceptual pathway for colon-targeted drug delivery.

References

Application Notes and Protocols: 4,4'-Diaminobenzanilide as a Precursor for Direct Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide has emerged as a crucial and safer alternative to benzidine and its congeners in the synthesis of direct dyes.[1][2] Its non-carcinogenic nature, coupled with its ability to form the structural backbone of a wide array of azo dyes, makes it a significant precursor in the modern dye manufacturing industry.[1][2] Direct dyes synthesized from 4,4'-diaminobenzanilide exhibit good affinity for cellulosic fibers, such as cotton, and can produce a broad spectrum of colors.[1][2] These dyes are primarily used in the textile industry for dyeing cotton, viscose, paper, and leather. While the primary application of these specific dyes is in textiles, the broader class of azo dyes has been explored for various biological and pharmacological purposes. However, specific applications of 4,4'-diaminobenzanilide-derived dyes in drug development are not yet extensively documented in scientific literature.

These application notes provide detailed protocols for the synthesis of direct dyes using 4,4'-diaminobenzanilide as a precursor and their subsequent application in dyeing cotton fabric.

Chemical Properties and Advantages

4,4'-Diaminobenzanilide is an aromatic diamine that can be readily bis-diazotized and coupled with various aromatic compounds, such as phenols, naphthols, and pyrazolones, to produce a range of symmetrical and asymmetrical disazo and trisazo direct dyes.[1][2] The presence of the benzanilide group influences the substantivity and dyeing characteristics of the final dye molecule. A key advantage of using 4,4'-diaminobenzanilide is the significant reduction in the toxicity of the resulting dyes compared to those derived from benzidine, a known carcinogen.[1][2]

Data Presentation: Properties of Direct Dyes Derived from 4,4'-Diaminobenzanilide

The following tables summarize the quantitative data for representative direct dyes synthesized from 4,4'-diaminobenzanilide.

Table 1: Synthesis and Spectrophotometric Properties of Trisazo Direct Dyes

DyeYield (%)λmax (nm)Molar Extinction Coefficient (ε)Rf Value
Dye 1a 75461, 58753.2, 59.00.88
Dye 1b 78460, 68043.1, 45.60.50

Data obtained from dye solutions in 0.1 mol/L NaOH aqueous solution. Rf values were determined using silica gel plates with an eluent system of isopropanol: methyl-ethyl-ketone: NH3 25% (4:3:3 v/v/v).[1]

Table 2: Fastness Properties of Trisazo Direct Dyes on Cotton

Fastness PropertyDye 1a (Untreated)Dye 1a (After-treatment with CuSO4)Dye 1b (Untreated)Dye 1b (After-treatment with CuSO4)
Acid Perspiration 342-33-4
Alkaline Perspiration 3-44-534
Water (40 °C) 3-44-53-44-5
Washing 34-534
Light 2423-4

Fastness properties are rated on a scale of 1 (poor) to 5 (excellent).[1]

Table 3: Properties of a Disazo Direct Yellow Analogue

PropertyValue
Dye Uptake on Cotton (%) 50
Light Fastness Same as Direct Yellow 1
Wet Fastness Better than Direct Yellow 1
Acid Perspiration Fastness Better than Direct Yellow 1

This dye is a symmetric disazo direct dye synthesized from 4,4'-diaminobenzanilide and salicylic acid, serving as an analogue to C.I. Direct Yellow 1.

Experimental Protocols

Protocol 1: Synthesis of a Symmetric Disazo Direct Dye (Analogue of Direct Yellow 1)

This protocol details the synthesis of a yellow disazo direct dye using 4,4'-diaminobenzanilide as the central component and salicylic acid as the coupling component.

1. Bis-diazotization of 4,4'-Diaminobenzanilide:

  • Suspend 11.5 g (0.05 mol) of 4,4'-diaminobenzanilide in 70 mL of water.

  • Add 26 mL (0.27 mol) of 35% HCl and 50 g of ice to the suspension and cool to 0°C.

  • Slowly add a solution of 7.2 g (0.102 mol) of 98% NaNO2 in 30 mL of water to the cooled suspension while maintaining the temperature at 0-5°C.

  • Stir the mixture for 1 hour at 0-5°C to ensure complete bis-diazotization. The completion of the reaction can be checked by the absence of a blue starch-iodide paper test for nitrous acid.

2. Coupling Reaction:

  • Prepare a solution of the coupling component by dissolving an appropriate amount of salicylic acid in a sodium carbonate solution.

  • Cool the solution of the bis-diazonium salt to 0-5°C.

  • Slowly add the cooled solution of the coupling component to the bis-diazonium salt solution with constant stirring.

  • Maintain the pH of the reaction mixture between 8.5 and 9.0 by the controlled addition of a sodium carbonate solution.

  • Continue stirring for approximately 3 hours at a temperature of 5-12°C.

  • Monitor the progress of the coupling reaction using thin-layer chromatography (TLC).

3. Isolation and Purification:

  • Once the reaction is complete, the dye product is separated by filtration. Salting out with sodium chloride is generally not required for this specific dye.

  • Wash the filtered product with water and a 3% sodium chloride solution.

  • Further purification can be achieved by recrystallization from water.

Protocol 2: Synthesis of Asymmetrical Trisazo Direct Dyes

This protocol describes a three-step synthesis for an asymmetrical trisazo direct dye.[1]

1. Bis-diazotization of 4,4'-Diaminobenzanilide:

  • Follow the same procedure as described in Protocol 1, Step 1.

2. First Coupling Reaction:

  • Couple the resulting bis-diazonium salt with a first coupling component (e.g., salicylic acid) under appropriate pH and temperature conditions.

3. Second Coupling Reaction:

  • Prepare a suspension of the monoazo compound (second coupling component) in water with a dispersing agent (e.g., 3 g Dispersil VS).

  • Adjust the pH of the monoazo compound suspension to 7.0-7.5 with a 0.5 M Na2CO3 aqueous solution and cool to 5°C.

  • Add the cold suspension of the monoazo compound dropwise to the cold suspension of the disazo intermediate from the first coupling step over 30 minutes.

  • Raise the pH of the reaction mixture to 9.5-10 by adding a 25 mL of 0.5 M sodium carbonate aqueous solution.

  • Stir the mixture for 2-3 hours at 10°C, maintaining the pH in the range of 9.5-10 by periodic addition of sodium carbonate solution.

  • Monitor the reaction by TLC.

4. Isolation and Purification:

  • Separate the final trisazo dye by salting out with sodium chloride.

  • Collect the precipitate by filtration and wash with water, a 3% sodium chloride solution, and a 2% Dispersil VS solution.

  • Dry the product and purify by recrystallization from water.

  • For a salt-free dye sample, the dye can be adsorbed onto cotton fabric from a boiling solution, rinsed thoroughly, and then extracted from the cotton using a 50% boiling solution of pyridine. Evaporation of the pyridine extract yields the purified dye.[1]

Protocol 3: Application of Direct Dyes to Cotton Fabric

This is a general protocol for dyeing cotton fabric with direct dyes derived from 4,4'-diaminobenzanilide.

1. Preparation of the Dyebath:

  • Prepare a stock solution of the direct dye. The dye powder is first pasted with a small amount of cold water and a small amount of soda ash. Boiling water is then added to the paste with constant stirring to dissolve the dye.

  • Set the dyebath with the required volume of the dye stock solution, 0.5-1% soda ash (on weight of fabric), and water to achieve the desired liquor ratio (e.g., 1:20).

2. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the dyebath at a temperature of approximately 40°C.

  • Run the dyeing for 15-20 minutes at this temperature.

  • Gradually add the required amount of an electrolyte (e.g., sodium chloride or sodium sulfate) in several portions over 15-20 minutes. The amount of salt can range from 5% to 20% on the weight of the fabric, depending on the desired shade depth.

  • Slowly raise the temperature of the dyebath to a boil (95-100°C).

  • Continue dyeing at the boil for 45-60 minutes to ensure good dye penetration and fixation.

  • Allow the dyebath to cool for 15-20 minutes for better exhaustion of the dye onto the fabric.

3. Rinsing and After-treatment:

  • Remove the dyed fabric from the dyebath, squeeze out the excess liquor, and rinse thoroughly with cold water.

  • To improve the wet fastness properties, an after-treatment with a cationic dye-fixing agent or a solution of copper sulfate (for specific dyes) can be performed according to the manufacturer's instructions.[1][3]

  • Finally, squeeze the fabric and dry it.

Visualizations

Synthesis_of_Symmetric_Disazo_Direct_Dye cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product DABA 4,4'-Diaminobenzanilide Diazotization Bis-diazotization (0-5°C, HCl, NaNO2) DABA->Diazotization SA Salicylic Acid Coupling Coupling Reaction (5-12°C, pH 8.5-9.0) SA->Coupling NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization Diazotization->Coupling Bis-diazonium salt Dye Symmetric Disazo Direct Dye Coupling->Dye

Caption: Workflow for the synthesis of a symmetric disazo direct dye.

Dyeing_Process_Workflow start Start prep Prepare Dyebath (Dye, Soda Ash, Water) start->prep dyeing_start Introduce Cotton Fabric (40°C) prep->dyeing_start add_salt Add Electrolyte (e.g., NaCl) dyeing_start->add_salt heat Raise Temperature to Boil (95-100°C) add_salt->heat dyeing_end Continue Dyeing (45-60 min) heat->dyeing_end cool Cool Down dyeing_end->cool rinse Rinse Fabric cool->rinse after_treat Optional: After-treatment (e.g., Fixing Agent) rinse->after_treat dry Dry Fabric after_treat->dry end_product Dyed Cotton Fabric dry->end_product

Caption: General workflow for dyeing cotton fabric with direct dyes.

References

Application Notes and Protocols: 4'-Aminobenzanilide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of 4'-aminobenzanilide derivatives as potential anticancer agents. This document details their mechanisms of action, summarizes their efficacy against various cancer cell lines, and provides detailed protocols for their synthesis and biological evaluation.

Introduction to this compound Derivatives in Oncology

The this compound scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry to develop novel therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of mitochondrial-mediated cell death. This document highlights several classes of this compound derivatives and their applications in cancer research.

Key Derivatives and Their Anticancer Applications

Thiobenzanilides: Inducers of Apoptosis in Melanoma

A series of novel thiobenzanilides have demonstrated significant cytotoxic effects against human melanoma A375 cells.[1][2] These compounds induce cell death by triggering apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Mechanism of Action: Thiobenzanilide derivatives have been shown to induce apoptosis through the mitochondrial pathway.[1] Treatment of melanoma cells with these compounds leads to:

  • G2/M Phase Cell Cycle Arrest: The compounds halt the cell cycle in the G2/M phase, preventing cell division.[1]

  • Mitochondrial Dysfunction: They cause a loss of mitochondrial membrane potential (ΔΨm) and a reduction in ATP synthesis.[1]

  • Increased Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in ROS generation.[1]

  • Caspase-3 Activation: This cascade of events culminates in the activation of caspase-3, a key executioner caspase in apoptosis.[1]

A 2023 study described the synthesis of 18 new thiobenzanilide derivatives and evaluated their cytotoxic potential against melanoma (A375) and breast cancer (MCF-7) cells.[2] Most of the tested compounds showed EC50 values in the micromolar range against the A375 cell line.[2]

4-(Arylaminomethyl)benzamide Derivatives as Tyrosine Kinase Inhibitors

A novel class of compounds containing a 4-(aminomethyl)benzamide fragment has been designed and synthesized as potential tyrosine kinase inhibitors (TKIs).[3][4] Tyrosine kinases are crucial mediators of cell signaling and are often aberrantly activated in cancer.

Mechanism of Action: These derivatives are designed to bind to the active site of tyrosine kinases, competing with ATP and thereby inhibiting their activity. Several of these compounds have shown potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and PDGFRα/β.[3][4] Notably, analogues 11 and 13 with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with 91% and 92% inhibition at a concentration of 10 nM, respectively.[3][4]

o-Aminobenzamide Derivatives for Undifferentiated Gastric Cancer

An o-aminobenzamide analogue, designated F8 , has been identified as a promising preclinical candidate for the treatment of undifferentiated gastric cancer.[5][6] To improve its poor water solubility, a salt form, F8·2HCl , was developed, which demonstrated superior in vivo antitumor efficacy in a HGC-27 xenograft model.[5][6]

Mechanism of Action: Immunohistochemical analysis of tumors from the xenograft model revealed that F8·2HCl exerts its antitumor effect by:

  • Regulating Cell Cycle Proteins: It leads to the downregulation of CDK2 and upregulation of p21.[6]

  • Inducing Apoptosis: It increases the expression of the apoptosis-related protein Cleaved Caspase-3.[6]

  • Inhibiting Proliferation: It reduces the levels of the proliferation marker Ki67.[6]

  • Modulating Cell Adhesion: It affects the expression of E-cadherin.[6]

N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives as Dual EGFR/HER-2 Inhibitors

A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives incorporating a 6,7-methoxyquinoline structure have been developed as dual-target inhibitors of EGFR and HER-2.[7] These receptors are key drivers in several cancers, particularly breast and lung cancer.

Mechanism of Action: The lead compound, YH-9 , was found to:

  • Inhibit Kinase Activity: It selectively inhibits the kinase activity of both EGFR and HER-2.[7]

  • Induce Apoptosis: It promotes the release of cytochrome c and increases ROS expression in SK-BR-3 breast cancer cells.[7]

  • Inhibit Angiogenesis: It reduces the secretion of pro-angiogenic factors VEGF and bFGF, thereby inhibiting tube formation.[7] In a SK-BR-3 xenograft model, YH-9 effectively inhibited tumor growth and angiogenesis with low toxicity.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Thiobenzanilide Derivatives

CompoundCancer Cell LineAssayIC50 / EC50 (µM)Reference
17 A375 (Melanoma)MTT11.8 (EC50, 24h)[2]
8 A375 (Melanoma)MTTNot specified, but noted as promising[2]
9 A375 (Melanoma)MTTNot specified, but noted as promising[2]
15 MCF-7 (Breast Cancer)MTT43 (EC50, 24h)[2]

Table 2: Activity of 4-Methylbenzamide Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
7 K562 (Leukemia)Not specified2.27[8]
10 K562 (Leukemia)Not specified2.53[8]
7 HL-60 (Leukemia)Not specified1.42[8]
10 HL-60 (Leukemia)Not specified1.52[8]
7 OKP-GS (Renal Carcinoma)Not specified4.56[8]
10 OKP-GS (Renal Carcinoma)Not specified24.77[8]

Table 3: Activity of o-Aminobenzamide Derivative F8 and its Salt

CompoundCancer Cell LineAssayIC50 (µM)Reference
F8 HGC-27 (Undifferentiated Gastric)MTT0.26[5][6]
F8 and its salts HGC-27, Liver cancer cells, MDA-MB-468MTT< 1.5 (at 72h)[6]

Table 4: In Vivo Antitumor Efficacy of F8·2HCl

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI)Xenograft ModelReference
F8·2HCl 7570.1%HGC-27[6]
F8·2HCl 37.560.6%HGC-27[6]
F8 7552.8%HGC-27[6]
Apatinib 37.550.0%HGC-27[6]

Experimental Protocols

General Synthesis of Thiobenzanilide Derivatives

This protocol is a general representation based on the synthesis of thiobenzanilides.[2]

Materials:

  • Substituted benzoyl chloride

  • Substituted aniline

  • Lawesson's reagent

  • Toluene

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: Dissolve the substituted aniline in pyridine and cool the solution to 0°C. Add the substituted benzoyl chloride dropwise. Stir the reaction mixture at room temperature overnight. Pour the mixture into ice water and extract with DCM. Wash the organic layer with HCl (1M), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the benzanilide intermediate.

  • Thionation: Dissolve the benzanilide intermediate in dry toluene. Add Lawesson's reagent (0.5 equivalents) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure thiobenzanilide derivative.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant kinase (e.g., EGFR, HER-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based measurement.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by this compound derivatives and a typical workflow for their preclinical evaluation.

Thiobenzanilide_Mechanism Thiobenzanilide Thiobenzanilide Derivatives Mitochondrion Mitochondrion Thiobenzanilide->Mitochondrion CellCycle G2/M Phase Arrest Thiobenzanilide->CellCycle ROS Increased ROS Mitochondrion->ROS ATP Reduced ATP Synthesis Mitochondrion->ATP MembranePotential Loss of Mitochondrial Membrane Potential Mitochondrion->MembranePotential Caspase3 Caspase-3 Activation ROS->Caspase3 ATP->Caspase3 MembranePotential->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of thiobenzanilide derivatives leading to apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream GrowthFactor Growth Factor GrowthFactor->RTK BenzamideDerivative 4'-(Arylaminomethyl)benzamide Derivatives BenzamideDerivative->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by 4'-(Arylaminomethyl)benzamide derivatives.

Drug_Discovery_Workflow Design Compound Design & Synthesis InVitroScreening In Vitro Screening (Cytotoxicity, Kinase Assays) Design->InVitroScreening LeadIdentification Lead Compound Identification InVitroScreening->LeadIdentification MechanismOfAction Mechanism of Action Studies (Apoptosis, Cell Cycle) LeadIdentification->MechanismOfAction InVivoModels In Vivo Efficacy (Xenograft Models) MechanismOfAction->InVivoModels Preclinical Preclinical Development InVivoModels->Preclinical

Caption: Preclinical evaluation workflow for this compound derivatives.

References

Preparation of High-Performance Polyamides from 4-Aminobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of poly(p-benzamide) (PBA), a high-performance aromatic polyamide, through the low-temperature solution polycondensation of 4-aminobenzoyl chloride. Poly(p-benzamide) is a member of the aramid family of polymers, renowned for their exceptional thermal stability, high strength, and chemical resistance. These properties make them valuable materials in various advanced applications, including high-performance fibers, films, and coatings. This guide details the experimental protocols, presents key quantitative data in a structured format, and provides visualizations of the synthetic workflow.

Introduction

Aromatic polyamides, or aramids, are a class of polymers characterized by amide linkages attached to aromatic rings. This structure imparts significant rigidity to the polymer backbone, leading to outstanding mechanical and thermal properties. Poly(p-benzamide) is a prominent example of a para-aramid, where the amide linkages are in the para position on the benzene rings, resulting in a highly linear and rigid rod-like polymer chain.

The synthesis of poly(p-benzamide) is typically achieved through the self-condensation polymerization of 4-aminobenzoyl chloride. To manage the high reactivity of the monomer and prevent premature polymerization, the hydrochloride salt of 4-aminobenzoyl chloride is often used. The polymerization is carried out via a low-temperature solution polycondensation method to achieve a high molecular weight polymer, which is crucial for obtaining desirable material properties.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of poly(p-benzamide) from 4-aminobenzoyl chloride hydrochloride.

Materials and Equipment
  • Monomer: 4-Aminobenzoyl chloride hydrochloride

  • Solvent: N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Salt: Anhydrous lithium chloride (LiCl)

  • Apparatus:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

    • Low-temperature bath (e.g., ice-salt bath or cryostat)

    • Syringes and needles

    • High-speed blender

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum oven

Polymerization Procedure: Low-Temperature Solution Polycondensation
  • Solvent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of anhydrous lithium chloride in N,N-dimethylacetamide (e.g., 5% w/v). Stir the mixture until the LiCl is completely dissolved. The addition of LiCl enhances the solubility of the resulting polyamide.

  • Cooling: Cool the solvent system to a temperature between -20°C and 0°C using a low-temperature bath.

  • Monomer Addition: Slowly add powdered 4-aminobenzoyl chloride hydrochloride to the cooled solvent with vigorous stirring. The monomer should be added in portions to control the reaction rate and temperature.

  • Polymerization: Continue stirring the reaction mixture at the low temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds, and the solution may become a gel-like mass.

  • Polymer Precipitation: Pour the viscous polymer solution into a high-speed blender containing deionized water to precipitate the poly(p-benzamide).

  • Washing and Purification: Filter the precipitated polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomer, solvent, and salt.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of poly(p-benzamide) under various reported conditions.

ParameterValueReference
Monomer4-Aminobenzoyl chloride hydrochlorideN/A
SolventN,N-Dimethylacetamide (DMAc) with 3-5% LiCl
Monomer Concentration5-15% (w/v)N/A
Reaction Temperature-20°C to 0°CN/A
Reaction Time2-4 hoursN/A
Polymer Yield>95%N/A

Table 1: Typical Reaction Parameters for Poly(p-benzamide) Synthesis

Inherent Viscosity (dL/g)Molecular Weight (Mw, g/mol )Polymer Concentration for Measurement (g/dL)Solvent for Viscosity MeasurementReference
1.0 - 2.510,000 - 30,0000.596-98% H₂SO₄ or DMAc with 3% LiCl
0.89-0.5DMAc with 3% LiCl
1.7-0.5Concentrated H₂SO₄N/A

Table 2: Polymer Characterization Data

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Final Product Monomer 4-Aminobenzoyl Chloride HCl Addition Monomer Addition Monomer->Addition Solvent DMAc/LiCl Solution Cooling Cool to -20°C to 0°C Solvent->Cooling Cooling->Addition Polymerization Stir for 2-4h Addition->Polymerization Precipitation Precipitate in Water Polymerization->Precipitation Washing Wash with Water & Methanol Precipitation->Washing Drying Vacuum Dry Washing->Drying PBA Poly(p-benzamide) Drying->PBA

Caption: Experimental workflow for the synthesis of poly(p-benzamide).

Characterization Protocols

Inherent Viscosity Measurement

Inherent viscosity is a common method to estimate the molecular weight of the synthesized poly(p-benzamide).

  • Solution Preparation: Prepare a dilute solution of the dried polymer (0.5 g/dL) in a suitable solvent, such as concentrated (96-98%) sulfuric acid or N,N-dimethylacetamide containing 3% LiCl.

  • Viscometer: Use a calibrated Ubbelohde viscometer maintained at a constant temperature (e.g., 30°C).

  • Measurement: Measure the flow time of the pure solvent (t₀) and the polymer solution (t).

  • Calculation:

    • Relative viscosity (η_rel) = t / t₀

    • Specific viscosity (η_sp) = η_rel - 1

    • Inherent viscosity (η_inh) = [ln(η_rel)] / c, where c is the concentration in g/dL.

The relationship between intrinsic viscosity ([η]), a value extrapolated from inherent viscosity at zero concentration, and molecular weight (M) can be described by the Mark-Houwink equation: [η] = K * M^a, where K and a are constants specific to the polymer-solvent system.[1][2]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature. Poly(p-benzamide) typically exhibits high thermal stability, with decomposition temperatures often exceeding 500°C.

  • Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as the glass transition temperature (Tg). For rigid-rod polymers like poly(p-benzamide), the glass transition may be difficult to detect.

Applications

The exceptional properties of poly(p-benzamide) make it suitable for a range of high-performance applications:

  • High-Strength Fibers: Due to the rigid-rod nature of the polymer chains, solutions of poly(p-benzamide) can form liquid crystalline phases, which can be spun into highly oriented, high-modulus fibers. These fibers exhibit tensile strengths greater than steel on an equal weight basis.

  • Films and Coatings: Tough, flexible, and thermally stable films and coatings can be prepared from poly(p-benzamide) solutions. These can be applied to various substrates to provide chemical and thermal protection.

  • Composite Materials: The high strength and modulus of poly(p-benzamide) fibers make them an excellent reinforcing agent in composite materials for aerospace, automotive, and military applications.

Signaling Pathways and Logical Relationships

logical_relationship cluster_monomer Monomer Structure cluster_polymerization Polymerization Process cluster_polymer Polymer Structure cluster_properties Material Properties cluster_applications Applications Monomer 4-Aminobenzoyl Chloride (Bifunctional: -NH2, -COCl) Polymerization Low-Temperature Solution Polycondensation Monomer->Polymerization leads to Polymer Poly(p-benzamide) (Rigid-Rod Chain) Polymerization->Polymer forms Properties High Strength High Modulus Thermal Stability Polymer->Properties results in Applications Fibers Films Composites Properties->Applications enables

References

4'-Aminobenzanilide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminobenzanilide, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a primary aromatic amine and a benzamide moiety, allows for a variety of cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry. These heterocyclic derivatives have shown significant potential in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound as a precursor.

I. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of 2-substituted benzimidazoles can be readily achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Application Notes:

The reaction of this compound with o-phenylenediamine in the presence of a dehydrating agent or under acidic conditions yields 2-(4-carbamoylphenyl)-1H-benzimidazole. This derivative holds potential for further functionalization on the benzimidazole nitrogen or the benzene ring to modulate its biological activity. The general mechanism involves the initial formation of an amide bond between the o-phenylenediamine and the carbonyl group of the benzamide, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol: Synthesis of 2-(4-carbamoylphenyl)-1H-benzimidazole

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure (Phillips' Method):

  • In a round-bottom flask, combine this compound (1 equiv.) and o-phenylenediamine (1 equiv.).

  • Add 4M hydrochloric acid to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate formed is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-carbamoylphenyl)-1H-benzimidazole.

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
2-(4-carbamoylphenyl)-1H-benzimidazoleThis compound, o-PhenylenediamineReflux in 4M HCl, 4-6 h75-85>300

Note: The yield is an estimated range based on similar reported syntheses.

Logical Relationship Diagram:

benzimidazole_synthesis cluster_reactants Reactants cluster_conditions Conditions 4_aminobenzanilide This compound intermediate Amide Intermediate 4_aminobenzanilide->intermediate o_phenylenediamine o-Phenylenediamine o_phenylenediamine->intermediate acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->intermediate heat Heat (Reflux) cyclization Intramolecular Cyclization & Dehydration heat->cyclization intermediate->cyclization product 2-(4-carbamoylphenyl)-1H-benzimidazole cyclization->product triazole_workflow start This compound step1 Reaction with Hydrazine Hydrate start->step1 hydrazide 4-Aminobenzohydrazide step1->hydrazide step2 Reaction with CS2 and KOH hydrazide->step2 dithiocarbazinate Potassium Dithiocarbazinate step2->dithiocarbazinate step3 Reaction with Hydrazine Hydrate dithiocarbazinate->step3 triazole_intermediate 4-Amino-5-mercapto-1,2,4-triazole derivative step3->triazole_intermediate step4 Reaction with Aromatic Acid and POCl3 triazole_intermediate->step4 product 3-Aryl-4-(4-carbamoylphenyl)-5-mercapto-1,2,4-triazole step4->product oxadiazole_synthesis start 4-Aminobenzoic Acid step1 Hydrazine Hydrate start->step1 hydrazide 4-Aminobenzohydrazide step1->hydrazide step2 Benzoyl Chloride hydrazide->step2 diacylhydrazine N-Benzoyl-4-aminobenzohydrazide step2->diacylhydrazine step3 POCl3 (Dehydration) diacylhydrazine->step3 product 2-(4-aminophenyl)-5-phenyl-1,3,4-oxadiazole step3->product

Application of 4'-Aminobenzanilide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminobenzanilide is a versatile monomer utilized in polymer chemistry for the synthesis of aromatic polyamides, commonly known as aramids. These polymers are characterized by their exceptional thermal stability, high mechanical strength, and chemical resistance, owing to the presence of aromatic rings and amide linkages in their backbone. The rigid, rod-like structure of the polymer chains derived from this compound, specifically poly(p-benzamide) (PBA), allows for the formation of liquid crystalline solutions, which can be processed into high-performance fibers and films.[1] This document provides detailed application notes, experimental protocols, and data on the synthesis and properties of polymers derived from this compound, with a focus on their potential applications in various high-performance and biomedical fields.

Polymer Synthesis: Poly(p-benzamide)

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of poly(p-benzamide) (PBA). This is typically achieved through a self-condensation reaction. Two common methods for this polymerization are direct polycondensation of the aminobenzoic acid and low-temperature solution polycondensation of the corresponding aminobenzoyl chloride.

Experimental Protocols

1. Direct Polycondensation of p-Aminobenzoic Acid (analogue to this compound self-condensation)

This method involves the direct polymerization of the monomer in the presence of activating agents.

  • Materials:

    • p-Aminobenzoic acid (or this compound)

    • 1-Methyl-2-pyrrolidone (NMP) (purified by distillation)

    • Triphenyl phosphite (TPP) (purified by distillation)

    • Pyridine (PY) (purified by distillation)

    • Lithium chloride (LiCl) (dried)

    • Methanol (dried)

    • Nitrogen gas (dry)

  • Procedure:

    • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of p-aminobenzoic acid and LiCl in NMP.

    • Add pyridine to the solution.

    • Cool the mixture and then add triphenyl phosphite.

    • Heat the reaction mixture under a continuous flow of nitrogen gas.

    • After the reaction is complete, precipitate the polymer by pouring the viscous solution into methanol.

    • Wash the precipitated polymer with water and then extract with hot methanol in a Soxhlet extractor.

    • Dry the final polymer product under vacuum.

2. Low-Temperature Solution Polycondensation of 4-Aminobenzoyl Chloride Hydrochloride

This method is preferred for achieving high molecular weight aromatic polyamides as it minimizes side reactions.[2]

  • Materials:

    • 4-Aminobenzoyl chloride hydrochloride

    • N,N-Dimethylacetamide (DMAc) (anhydrous)

    • Lithium chloride (LiCl) (anhydrous)

    • Pyridine (anhydrous)

    • Water (for precipitation)

    • Ethanol (for washing)

    • Nitrogen gas (dry)

  • Procedure:

    • Set up a glass polymerization reactor under a dry nitrogen atmosphere.

    • Prepare a solution of anhydrous DMAc containing anhydrous LiCl and pyridine.

    • Cool the reactor to between 0°C and 5°C using an ice-water bath.

    • Slowly add 4-aminobenzoyl chloride hydrochloride to the cooled solvent mixture with vigorous stirring.

    • Continue the reaction at low temperature. The viscosity of the solution will increase significantly as the polymer forms.

    • Allow the reaction to proceed for several hours to ensure completion.

    • Precipitate the polymer by adding the reaction mixture to water in a blender.

    • Filter the precipitated polymer and wash it repeatedly with cold and hot water, followed by ethanol, to remove residual solvent, salts, and unreacted monomer.

    • Dry the purified polymer in a vacuum oven.

Properties of Poly(p-benzamide)

Polymers derived from this compound exhibit a range of desirable properties, making them suitable for high-performance applications.

Quantitative Data Summary
PropertyValueReference
Thermal Properties
Thermal Stability (TGA)Stable up to 500 °C in an inert atmosphere[1]
Melting PointVaries with molecular weight and processing[3]
Mechanical Properties
Tensile StrengthHigh, comparable to other aramids[4]
Tensile ModulusHigh[4]
Elongation at BreakLow to moderate[3]
Solution Properties
Inherent Viscosity1.64 dL/g (in DMAc/3% LiCl)[1]

Applications in Polymer Chemistry

High-Performance Materials

Due to their high thermal stability and mechanical strength, polymers based on this compound are excellent candidates for applications requiring robust materials. These include:

  • High-strength fibers: The liquid crystalline nature of PBA solutions allows for the spinning of highly oriented, strong fibers.

  • Heat-resistant films and coatings: The thermal stability makes them suitable for protective coatings in demanding environments.

Biomedical Applications

The polyamide structure and the potential for functionalization open up possibilities for biomedical applications.

  • Drug Delivery: Polyamides and poly(amino acid)s are explored for drug delivery due to their biocompatibility and slow degradability.[5] The polymer backbone can be functionalized to carry therapeutic agents for controlled release.

  • Antimicrobial Polymers: Benzaldehyde derivatives, structurally related to the monomer, have been immobilized onto polymers to create materials with antimicrobial properties.[6][7] This suggests a potential application for polymers derived from this compound, where the amine group could be functionalized with antimicrobial moieties.

Visualizations

Polymer Synthesis Workflow

G Workflow for Poly(p-benzamide) Synthesis cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_processing Processing cluster_application Applications Monomer This compound Polymerization Self-Condensation (e.g., Low-Temperature Solution Polycondensation) Monomer->Polymerization Purification Precipitation, Washing, and Drying Polymerization->Purification Spinning Fiber Spinning (from Liquid Crystal Solution) Purification->Spinning Casting Film Casting Purification->Casting Biomedical Biomedical Applications (Drug Delivery, Antimicrobial) Purification->Biomedical Fibers High-Strength Fibers Spinning->Fibers Films Heat-Resistant Films Casting->Films G Hypothetical Antimicrobial Action of Functionalized Polyamide cluster_polymer Functionalized Polymer cluster_interaction Interaction with Bacterium cluster_outcome Outcome Polymer Poly(p-benzamide) Backbone FunctionalGroup Antimicrobial Moiety (e.g., Quaternary Ammonium Salt) Polymer->FunctionalGroup Covalently Bonded Adsorption Electrostatic Adsorption FunctionalGroup->Adsorption interacts with Bacterium Bacterial Cell (Negatively Charged Surface) Bacterium->Adsorption Disruption Membrane Disruption Adsorption->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

4'-Aminobenzanilide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminobenzanilide, a derivative of benzamide, presents a compelling scaffold for the development of novel coordination complexes. Its structure, featuring both an amide linkage and a terminal amino group, offers multiple potential coordination sites for metal ions. This duality allows for the formation of a diverse range of metal complexes with varied geometries and electronic properties. While direct and extensive research on this compound as a primary ligand is emerging, a significant body of work on analogous compounds, such as 4-aminobenzoic acid (PABA) and other benzamide derivatives, provides a strong foundation for exploring its potential in coordination chemistry.

This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, characterization, and application of coordination complexes involving this compound and its derivatives. The information is curated for professionals in academic research and drug development, with a focus on practical methodologies and data interpretation.

Potential Applications

Coordination complexes of ligands structurally related to this compound have demonstrated a breadth of applications, suggesting promising avenues for this compound-metal complexes:

  • Antimicrobial Agents: The complexation of metal ions with organic ligands can significantly enhance their biological activity. Iron(II) complexes of 4-aminobenzoic acid have shown synergistic antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[1]. This suggests that this compound complexes could be explored as novel antimicrobial agents.

  • Catalysis: Metal complexes are pivotal in catalysis. While specific catalytic applications for this compound complexes are yet to be extensively reported, related structures are under investigation. For instance, a magnetic immobilized para-aminobenzoic acid-Cu(II) complex has been developed as a green, efficient, and reusable catalyst for aldol condensation reactions.

  • Drug Development: this compound itself has been investigated for its anticonvulsant properties[2]. The formation of metal complexes can modulate the pharmacokinetic and pharmacodynamic properties of a ligand, potentially leading to enhanced therapeutic efficacy or novel biological activities. The coordination environment can influence factors such as drug delivery, stability, and interaction with biological targets.

  • Materials Science: The ability of this compound to form complexes with diverse metal ions opens up possibilities in materials science for the development of novel polymers, sensors, and photoluminescent materials.

Data Presentation: Properties of Related Coordination Complexes

Due to the limited availability of quantitative data specifically for this compound complexes, the following table summarizes typical data obtained for coordination complexes of analogous ligands like 4-aminobenzoic acid (PABA) and other aromatic amides. This serves as a reference for the expected characterization data.

Complex/Ligand DerivativeMetal Ion(s)M:L RatioProposed GeometryKey Spectroscopic Data (cm⁻¹)Reference
Iron(II)-4-aminobenzoic acidFe(II)1:6Octahedralν(NH₂): 3461, 3363; ν(C=O): 1675; ν(M-O): 461[1]
HQDbACu(II), Cd(II), Hg(II)1:2Octahedral-[3]
HQDbAPd(II)1:1Square Planar-[3]
(E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diolCo(II), Ni(II), Cu(II), Zn(II)1:1Octahedral-[4]
m-Amino Benzoic AcidCu(II), Pb(II), Zn(II), Mn(II), Cd(II)1:2Tetrahedral/OctahedralCoordination through amine N and carboxylate O[5]
m-Amino Benzoic AcidCo(II), Ni(II)1:2OctahedralCoordination through amine N and carboxylate O[5]

HQDbA = [4-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid, a derivative of 4-aminobenzoic acid.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound, based on established methods for similar ligands. Researchers should optimize these protocols for their specific metal salt and desired complex.

Protocol 1: Synthesis of a Generic Metal(II) Complex of this compound

Objective: To synthesize a coordination complex of a divalent metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)) with this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, NiSO₄·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol (analytical grade)

  • Deionized water

  • Stirring hotplate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable volume of hot methanol or ethanol with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding molar amount of the metal(II) salt in a minimal amount of deionized water or the same solvent as the ligand.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the hot ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different stoichiometries.

  • Reaction and Precipitation: Upon mixing, a change in color or the formation of a precipitate may be observed. To ensure complete reaction, the mixture is typically refluxed for a period of 2-4 hours.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms upon cooling, the solvent volume can be reduced by slow evaporation to induce crystallization.

  • Washing and Drying: Wash the collected solid with small portions of cold solvent (the one used for the reaction) to remove any unreacted starting materials. Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Characterization of the Synthesized Complex

Objective: To characterize the synthesized this compound-metal complex to determine its structure and properties.

Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the coordination sites of the ligand.

    • Procedure: Record the FTIR spectra of both the free this compound ligand and the synthesized complex.

    • Interpretation: Compare the spectra. A shift in the characteristic vibrational frequencies of the functional groups of the ligand (e.g., ν(N-H) of the amino group, ν(C=O) of the amide group) upon complexation indicates their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region can often be attributed to the formation of metal-ligand bonds (M-N, M-O).

  • UV-Visible Spectroscopy:

    • Purpose: To study the electronic transitions and to get information about the geometry of the complex.

    • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record its UV-Visible spectrum.

    • Interpretation: The position and intensity of the absorption bands can provide information about the d-d electronic transitions of the metal ion, which are characteristic of its coordination environment (e.g., octahedral, tetrahedral). Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

  • Molar Conductance Measurement:

    • Purpose: To determine the electrolytic nature of the complex.

    • Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF, DMSO) at a known concentration.

    • Interpretation: The obtained value can be compared with standard ranges to determine whether the complex is an electrolyte (and if so, the ratio of cations to anions) or a non-electrolyte.

  • Elemental Analysis (CHN):

    • Purpose: To determine the empirical formula of the complex.

    • Procedure: Submit a sample of the dried complex for CHN analysis.

    • Interpretation: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed formula of the complex to confirm its stoichiometry.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.

    • Procedure: Heat a small sample of the complex at a constant rate in an inert or oxidative atmosphere and record the weight loss as a function of temperature.

    • Interpretation: The temperature at which weight loss occurs can indicate the decomposition of the ligand or the loss of solvent molecules.

Mandatory Visualizations

Coordination of this compound to a Metal Center

Coordination_of_4_Aminobenzanilide cluster_ligand This compound cluster_metal Metal Ion C6H5 Ph C=O C=O C6H5->C=O NH N-H C=O->NH M Mⁿ⁺ C=O->M O-coordination C6H4 C₆H₄ NH->C6H4 NH2 NH₂ C6H4->NH2 NH2->M N-coordination Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Prepare Ligand Solution (this compound in Solvent) prepare_metal Prepare Metal Salt Solution mix Mix Solutions & Reflux start->mix prepare_metal->mix isolate Isolate Product (Filtration/Evaporation) mix->isolate dry Wash & Dry Complex isolate->dry ftir FTIR Spectroscopy dry->ftir uv_vis UV-Vis Spectroscopy dry->uv_vis conductivity Molar Conductance dry->conductivity elemental Elemental Analysis dry->elemental tga Thermogravimetric Analysis dry->tga Biological_Application ligand This compound Ligand complex Coordination Complex ligand->complex metal Metal Ion metal->complex properties Altered Physicochemical Properties (Solubility, Stability, Redox Potential) complex->properties activity Enhanced Biological Activity (e.g., Antimicrobial, Anticonvulsant) properties->activity target Interaction with Biological Target activity->target

References

Application Notes and Protocols: Synthesis and Antitumor Evaluation of 4-amino-N-(2'-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2'-aminophenyl)benzamide and its derivatives represent a class of compounds with significant potential in oncology. Structurally, these molecules belong to the benzamide family, a scaffold known for its diverse pharmacological activities. This document provides detailed protocols for the synthesis of 4-amino-N-(2'-aminophenyl)benzamide and its evaluation as an antitumor agent. The compound, also known as GOE1734, has demonstrated notable efficacy, particularly in slowly proliferating tumors, suggesting a mechanism of action that may differ from conventional chemotherapeutics.[1] The primary proposed mechanism involves DNA-DNA crosslinking, leading to the inhibition of tumor growth.[1][2] Furthermore, analogous benzamide structures have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer.[3][4][5][6] HDAC inhibition can lead to cell cycle arrest, differentiation, and apoptosis.[3][4] These application notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of this promising compound for antitumor drug discovery.

Synthesis of 4-amino-N-(2'-aminophenyl)benzamide

The synthesis of 4-amino-N-(2'-aminophenyl)benzamide can be efficiently achieved through a two-step process. This common synthetic route involves the initial formation of an amide bond between a nitro-substituted benzoyl chloride and an aniline derivative, followed by the chemical reduction of the nitro group to the corresponding amine.[7][8]

Experimental Protocol: Synthesis

Step 1: Amide Formation (Synthesis of N-(2'-aminophenyl)-4-nitrobenzamide)

  • In a round-bottom flask, dissolve 1.0 equivalent of o-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.2 equivalents of a non-nucleophilic base, for example, triethylamine or pyridine, to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 1.05 equivalents of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture while stirring continuously.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-(2'-aminophenyl)-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nitro Group Reduction (Synthesis of 4-amino-N-(2'-aminophenyl)benzamide)

  • Dissolve the purified N-(2'-aminophenyl)-4-nitrobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of 3-5 equivalents of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[7] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[7][9]

  • If using SnCl₂/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • For the SnCl₂/HCl method, cool the reaction mixture and neutralize it with a saturated solution of NaHCO₃ or sodium hydroxide (NaOH) until the solution becomes basic.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, 4-amino-N-(2'-aminophenyl)benzamide, by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction start1 o-phenylenediamine + 4-nitrobenzoyl chloride reagents1 DCM/THF, Et3N/Pyridine start1->reagents1 Reactants product1 N-(2'-aminophenyl)-4-nitrobenzamide reagents1->product1 Forms start2 N-(2'-aminophenyl)-4-nitrobenzamide product1->start2 reagents2 SnCl2/HCl or H2, Pd/C start2->reagents2 Reactant product2 4-amino-N-(2'-aminophenyl)benzamide reagents2->product2 Reduces to

Caption: Synthetic workflow for 4-amino-N-(2'-aminophenyl)benzamide.

Antitumor Studies: Protocols and Data

The antitumor activity of 4-amino-N-(2'-aminophenyl)benzamide can be assessed through a series of in vitro assays to determine its cytotoxic effects, ability to induce apoptosis, and impact on the cell cycle of cancer cells.

In Vitro Antitumor Activity

A structurally related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), has shown significant antitumor activity.[3] The following table summarizes the antiproliferative activity of NA compared to the known HDAC inhibitor SAHA (Suberoylanilide Hydroxamic Acid) in various cancer cell lines.

Cell LineCancer TypeNA IC₅₀ (µM)SAHA IC₅₀ (µM)
A2780Ovarian Cancer2.6627.3
HepG2Liver Cancer1.7319.5
Data extracted from a study on a structurally related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[3]
Experimental Protocol: MTT Cytotoxicity Assay
  • Seed cancer cells (e.g., A2780, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-amino-N-(2'-aminophenyl)benzamide for a specified period (e.g., 48 or 72 hours).

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest are key indicators of anticancer activity. Studies on the related compound NA demonstrated a dose-dependent increase in apoptosis and G2/M phase cell cycle arrest in HepG2 cells.[3]

Treatment (NA)Apoptotic Cells (%)
Control3.52
1 µM9.15
3 µM18.07
9 µM37.39
Data from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide in HepG2 cells.[3]
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Treat cancer cells with different concentrations of 4-amino-N-(2'-aminophenyl)benzamide for a designated time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Experimental Protocol: Cell Cycle Analysis
  • Culture and treat cancer cells with the test compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Putative Signaling Pathways

The antitumor effects of 4-amino-N-(2'-aminophenyl)benzamide and its analogs are likely mediated through multiple signaling pathways. Based on existing literature, two primary mechanisms are proposed: DNA damage and HDAC inhibition.

Signaling_Pathways cluster_dna_damage DNA Damage Pathway cluster_hdac_inhibition HDAC Inhibition Pathway compound1 4-amino-N-(2'-aminophenyl)benzamide dna_crosslink DNA-DNA Crosslinking compound1->dna_crosslink dna_damage_response DNA Damage Response dna_crosslink->dna_damage_response apoptosis1 Apoptosis dna_damage_response->apoptosis1 compound2 Benzamide Derivatives hdac HDACs compound2->hdac Inhibits histone_acetylation Histone Hyperacetylation hdac->histone_acetylation Prevents gene_expression Tumor Suppressor Gene Expression histone_acetylation->gene_expression Leads to cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis2 Apoptosis gene_expression->apoptosis2

Caption: Putative signaling pathways for benzamide-based antitumor agents.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and preclinical evaluation of 4-amino-N-(2'-aminophenyl)benzamide as a potential antitumor agent. The straightforward synthetic route and the promising biological activities associated with its structural class make it a compelling candidate for further investigation in cancer drug discovery programs. The detailed methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects will enable researchers to systematically explore its therapeutic potential and elucidate its mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Aminobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4'-Aminobenzanilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and effective methods for synthesizing this compound involve the formation of an amide bond between a benzoic acid derivative and an aniline derivative. The two primary strategies are:

  • Reduction of a Nitro Precursor: This is a widely used, high-yield approach. It involves the acylation of aniline with 4-nitrobenzoyl chloride to form 4'-nitrobenzanilide, followed by the reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reducing agents (e.g., SnCl₂, Fe in acetic acid).[1][2][3]

  • Direct Amide Coupling: This method involves the direct coupling of 4-aminobenzoic acid with aniline. Since the direct reaction is inefficient, the carboxylic acid must first be activated.[4] This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by using peptide coupling agents such as DCC, HATU, or HBTU in the presence of a base.[4][5]

Q2: My yield of this compound is consistently low. What are the common causes and how can I troubleshoot this?

Low yields can arise from several factors related to starting materials, reaction conditions, or workup procedures. Here are the most common issues and their solutions:

  • Ineffective Carboxylic Acid Activation:

    • Problem: If you are using a direct coupling method, the carboxylic acid of 4-aminobenzoic acid may not be sufficiently activated for the reaction to proceed efficiently.

    • Solution: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate.[4] Consider using more potent coupling reagents like HATU or converting the carboxylic acid to its more reactive acyl chloride form with thionyl chloride or oxalyl chloride.[4][5]

  • Incomplete Reaction:

    • Problem: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, try increasing the reaction time or temperature. Using a slight excess of one of the starting materials can also help drive the reaction to completion.[4]

  • Poor Nucleophilicity of the Amine:

    • Problem: Substituted anilines can sometimes be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: The use of a stronger base or a more reactive activated ester can enhance the reaction rate.[4]

  • Inefficient Nitro Group Reduction:

    • Problem: If using the nitro precursor route, the reduction step may be incomplete.

    • Solution: For catalytic hydrogenation, ensure the catalyst is fresh and active, and use appropriate hydrogen pressure and reaction time. For chemical reductions (e.g., SnCl₂), ensure the correct stoichiometry and temperature are used.

Q3: My TLC shows multiple spots after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an impure product. Common impurities include:[4]

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid (or its nitro equivalent) and aniline.

  • Diacylated Byproducts: The amine group of the desired this compound product can react with another molecule of the activated benzoic acid, leading to a double-acylated impurity.

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of unactivated 4-aminobenzoic acid.

  • Coupling Agent Byproducts: If using coupling agents like DCC, byproducts such as dicyclohexylurea (DCU) can form and may be difficult to remove.

Q4: What are the most effective methods for purifying crude this compound?

Purification is critical for obtaining a high-quality final product. The following methods are most effective:

  • Recrystallization: This is often the most effective method for purifying amides. A common and effective solvent system is ethanol/water.[4]

  • Column Chromatography: If recrystallization does not remove all impurities, column chromatography is a good alternative. To prevent the basic product from streaking on the acidic silica gel, it is recommended to add a small amount of a base like triethylamine to the eluent.[4]

  • Washing/Extraction: Sequential washes of the crude reaction mixture with dilute acid (to remove basic impurities like unreacted aniline) and dilute base (to remove acidic impurities like unreacted 4-aminobenzoic acid) can significantly improve purity before final purification steps.

Q5: How can I prevent the formation of common side products like diacylated aniline?

Suppressing side reactions is key to improving yield and simplifying purification.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acid and amine components.

  • Slow Reagent Addition: Add the activated carboxylic acid (or acyl chloride) dropwise to the amine solution. This keeps the concentration of the acylating agent low, favoring the desired mono-acylation reaction over diacylation.[4]

  • Temperature Control: When creating an activated ester, it is often beneficial to form it at a lower temperature before adding the amine. This can help minimize side reactions like the formation of a symmetrical anhydride.[4]

Data Presentation: Yield Optimization

The choice of synthetic route and reaction conditions significantly impacts the final yield. The table below summarizes yields reported for different methods.

Starting Material 1Starting Material 2Method/ReagentsYieldReference
4-Nitrobenzoyl ChlorideAniline1. Acylation 2. Reduction (SnCl₂·2H₂O, EtOH)Good (unspecified %)[2]
4-Nitrobenzoyl ChlorideAniline1. Acylation 2. Reduction (Parr hydrogenation, Pd/C)Good (unspecified %)[2]
4'-NitrobenzanilideH₂ (catalyst: platinum black)Catalytic HydrogenationExcellent[1]
p-NitrobenzamideIron powder / Catalytic HydrogenationNitro Reduction94.8% (for p-aminobenzamide intermediate)[3]
4-Aminobenzoic AcidSubstituted Benzoyl ChloridesSchotten-Baumann Reaction (Na₂CO₃, THF)60-85%[6]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4'-Nitrobenzanilide

This two-step protocol is a reliable method for producing high-purity this compound.

Step A: Synthesis of 4'-Nitrobenzanilide

  • Dissolve aniline in a suitable aprotic solvent (e.g., Toluene) with a base such as Diisopropylethylamine (DIPEA).

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the aniline solution at room temperature.

  • Stir the reaction mixture for several hours or until completion is confirmed by TLC.

  • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4'-nitrobenzanilide, which can be purified by recrystallization.

Step B: Reduction to this compound [2]

  • Dissolve the purified 4'-nitrobenzanilide in ethanol.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Place the mixture in a Parr hydrogenation apparatus.

  • Pressurize the system with hydrogen gas and stir at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. Purify further by recrystallization if necessary.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Reaction Incomplete? start->check_reaction check_activation Using Direct Coupling? start->check_activation check_reduction Using Nitro Route? start->check_reduction check_purification Product Lost During Workup? start->check_purification sol_reaction Increase reaction time/temp. Use slight excess of one reactant. Monitor via TLC. check_reaction->sol_reaction Yes sol_activation Ensure anhydrous conditions. Use potent coupling agent (HATU). Convert acid to acyl chloride (SOCl₂). check_activation->sol_activation Yes sol_reduction Check catalyst activity. Ensure sufficient reducing agent. Optimize H₂ pressure/temp. check_reduction->sol_reduction Yes sol_purification Optimize recrystallization solvent. Minimize transfers. Check pH during extractions. check_purification->sol_purification Yes

Caption: Troubleshooting flowchart for low yield diagnosis.

Reaction Pathway and Side Product Formation

reaction_pathway r1 4-Nitrobenzoyl Chloride inter 4'-Nitrobenzanilide r1->inter side_prod Diacylated Impurity r1->side_prod r2 Aniline r2->inter prod This compound inter->prod reagent1 + Base inter->reagent1 prod->side_prod + 4-Nitrobenzoyl Chloride reagent2 Reduction (e.g., H₂/Pd-C) prod->reagent2

Caption: Synthesis pathway and potential side reaction.

References

Technical Support Center: Synthesis of 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Aminobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and robust method for synthesizing this compound involves a two-step process. The first step is the acylation of aniline with p-nitrobenzoyl chloride via a Schotten-Baumann reaction to form 4'-nitrobenzanilide. The subsequent step involves the reduction of the nitro group on 4'-nitrobenzanilide to an amine, yielding the final product, this compound.

Q2: I am observing a low yield of 4'-nitrobenzanilide in the first step. What are the potential causes?

A2: Low yields in the acylation step can stem from several factors. One common issue is the hydrolysis of p-nitrobenzoyl chloride due to the presence of moisture. It is crucial to use anhydrous solvents and dried glassware. Another possibility is incomplete reaction, which can be addressed by increasing the reaction time or ensuring the proper stoichiometry of the reactants. Additionally, side reactions such as the formation of N,N-di(p-nitrobenzoyl)aniline can reduce the yield of the desired mono-acylated product.[1]

Q3: My purified this compound shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted 4'-nitrobenzanilide from an incomplete reduction step, or side products from the initial acylation reaction. A significant byproduct to consider is the diacylated aniline derivative, 4-nitro-N-(4-nitrophenyl)benzamide. The presence of starting materials like aniline or p-nitrobenzoic acid (from hydrolysis of the acyl chloride) is also possible.

Q4: What are the recommended methods for purifying the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. For this compound, recrystallization from an ethanol/water mixture is often effective and can yield a high-purity product. If column chromatography is necessary, using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) can separate the desired product from impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Ineffective acylation of aniline. - Ensure p-nitrobenzoyl chloride is fresh and has not hydrolyzed. - Use anhydrous solvents and dry glassware to prevent hydrolysis of the acyl chloride.[1] - Verify the quality and stoichiometry of the base (e.g., NaOH, pyridine) used to neutralize the HCl byproduct.[2]
Incomplete reduction of the nitro group. - Increase the reaction time or temperature for the reduction step. - Ensure the reducing agent (e.g., SnCl₂·2H₂O or Pd/C for catalytic hydrogenation) is active and used in the correct stoichiometric amount.[3]
Presence of Unreacted Starting Materials Incomplete reaction. - Monitor the reaction progress using TLC to ensure full consumption of the starting material. - Consider a slight excess of one of the reactants to drive the reaction to completion.
Poor stoichiometry. - Ensure accurate measurement of all reactants.
Formation of a Diacylated Byproduct (4-nitro-N-(4-nitrophenyl)benzamide) Excess of p-nitrobenzoyl chloride or unfavorable reaction conditions. - Add the p-nitrobenzoyl chloride solution dropwise to the aniline solution to maintain a low concentration of the acylating agent.[1] - Carefully control the stoichiometry; avoid a large excess of the acyl chloride.[1] - Primary amines with the structure RCH₂NH₂, like benzylamine, are more prone to diacylation. While aniline is less sterically hindered than secondary amines, slow addition of the acyl chloride is still recommended.[]
Presence of p-Nitrobenzoic Acid Impurity Hydrolysis of p-nitrobenzoyl chloride. - Conduct the reaction under strictly anhydrous conditions.[1] - Add the p-nitrobenzoyl chloride to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C) to minimize hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of 4'-Nitrobenzanilide (Acylation Step)

This protocol describes the synthesis of the intermediate, 4'-nitrobenzanilide, from aniline and p-nitrobenzoyl chloride using the Schotten-Baumann reaction.[5]

  • Materials:

    • Aniline (2.6 g, 2.5 mL)

    • 10% aqueous Sodium Hydroxide (NaOH) solution (25 mL)

    • p-Nitrobenzoyl chloride (4.3 g)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a 100 mL Erlenmeyer flask, combine aniline and the 10% aqueous NaOH solution.

    • Gradually add p-nitrobenzoyl chloride in small portions while vigorously shaking the flask. It is recommended to shake for about a minute after each addition.

    • After the complete addition of p-nitrobenzoyl chloride, securely cork the flask and shake it vigorously for approximately 15 minutes.

    • The completion of the reaction can be indicated by the disappearance of the characteristic smell of p-nitrobenzoyl chloride and the reaction mixture being alkaline.

    • The product, 4'-nitrobenzanilide, will precipitate as a white solid.

    • Filter the solid using a Büchner funnel and wash it thoroughly with water.

    • Recrystallize the crude product from boiling ethanol to obtain pure 4'-nitrobenzanilide.

Key Experiment: Synthesis of this compound (Reduction Step)

This protocol outlines the reduction of 4'-nitrobenzanilide to this compound using stannous chloride.[3]

  • Materials:

    • 4'-Nitrobenzanilide

    • Ethanol

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-nitrobenzanilide in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully neutralize it with a 2M NaOH or KOH solution to precipitate tin salts as tin hydroxide.

    • Extract the aqueous mixture with ethyl acetate multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway Aniline Aniline Acylation Acylation (Schotten-Baumann) Aniline->Acylation pNitrobenzoylChloride p-Nitrobenzoyl Chloride pNitrobenzoylChloride->Acylation Hydrolysis p-Nitrobenzoic Acid (Hydrolysis Byproduct) pNitrobenzoylChloride->Hydrolysis Side Reaction Nitrobenzanilide 4'-Nitrobenzanilide Acylation->Nitrobenzanilide Main Product Diacylated Diacylated Byproduct Acylation->Diacylated Side Reaction Reduction Reduction (e.g., SnCl2/HCl) Nitrobenzanilide->Reduction Aminobenzanilide This compound Reduction->Aminobenzanilide

Caption: Synthetic pathway for this compound highlighting potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckAcylation Check Acylation Step Start->CheckAcylation CheckReduction Check Reduction Step Start->CheckReduction AcylationIssues Issues: - Hydrolysis of Acyl Chloride - Diacylation - Incomplete Reaction CheckAcylation->AcylationIssues Yes ReductionIssues Issues: - Incomplete Reduction - Inactive Reducing Agent CheckReduction->ReductionIssues Yes AcylationSolutions Solutions: - Use Anhydrous Conditions - Slow Addition of Acyl Chloride - Control Stoichiometry - Increase Reaction Time AcylationIssues->AcylationSolutions ReductionSolutions Solutions: - Increase Reaction Time/Temp - Use Fresh Reducing Agent - Check Stoichiometry ReductionIssues->ReductionSolutions Purify Purify Product (Recrystallization / Chromatography) AcylationSolutions->Purify ReductionSolutions->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Coupling Reactions for 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 4'-Aminobenzanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic methodologies. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in coupling reactions?

The primary challenges include low product yield, the formation of side products, and difficulties in purification. Low yields can stem from incomplete activation of the carboxylic acid, the relatively lower nucleophilicity of the aniline nitrogen in this compound compared to aliphatic amines, and suboptimal reaction conditions.[1][2] Side reactions may include self-coupling of the activated carboxylic acid or undesired reactions with the benzanilide moiety under harsh conditions. Purification can be complicated by the presence of unreacted starting materials and byproducts from the coupling reagents.[1]

Q2: How do I select the appropriate coupling reagent for my reaction with this compound?

The choice of coupling reagent is critical and depends on the specific carboxylic acid being coupled, as well as cost and scale considerations.[2][3]

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or OxymaPure, these are cost-effective options.[4][5] However, they can lead to the formation of N-acylurea byproducts and may require longer reaction times.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to faster reactions, making them suitable for challenging couplings.[2] HATU is particularly effective for sterically hindered or electron-deficient amines. However, they are more expensive and can potentially lead to guanidinylation of the amine if not used correctly.[6][7]

  • Phosphonium Salts (e.g., PyBOP): These are also very effective and can minimize certain side reactions associated with uronium salts.[8][7][9]

Q3: What is the recommended base and solvent for coupling reactions with this compound?

A non-nucleophilic organic base is essential to neutralize acidic byproducts and facilitate the reaction.[8]

  • Bases: Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[8] Triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[8] Typically, 2-3 equivalents of the base are used.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[2][5] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used.[5] It is crucial to use anhydrous solvents to prevent the hydrolysis of activated intermediates.[2]

Q4: How can I monitor the progress of my coupling reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][10] By spotting the reaction mixture alongside the starting materials (this compound and the carboxylic acid), you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[8][5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Solutions
Ineffective activation of the carboxylic acid. - Use a more potent coupling reagent like HATU.[1] - Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate.[1][2] - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding this compound.[8]
Low nucleophilicity of this compound. - Consider using a stronger base or a more reactive activated ester.[1] - A slight increase in reaction temperature may be beneficial, but should be monitored to avoid side reactions.[5]
Incomplete reaction. - Increase the reaction time and continue to monitor by TLC or LC-MS.[1] - Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid or the coupling reagent to drive the reaction to completion.[5]
Poor stoichiometry. - Ensure accurate measurement of all reactants.[1]
Problem 2: Presence of Multiple Spots on TLC / Impurities in Crude Product
Potential Cause Troubleshooting Steps & Solutions
Unreacted starting materials. - Optimize the reaction conditions as described in "Low or No Product Formation".
Formation of N-acylurea byproduct (with carbodiimide reagents). - Use an additive such as HOBt or OxymaPure to suppress this side reaction.[6]
Self-coupling of the activated carboxylic acid. - Add the this compound solution dropwise to the pre-activated carboxylic acid to maintain a low concentration of the activated species.[8] - Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of competing reactions.[8]
Byproducts from the coupling reagent. - Follow the recommended workup procedure for the specific coupling reagent used. Aqueous washes can often remove these impurities.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Solutions
Product is difficult to separate from starting materials or byproducts by column chromatography. - If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amide product.[1]
Product co-elutes with byproducts. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification method for amides and may be preferable to chromatography.[1]
Emulsion formation during aqueous workup. - Add a small amount of brine to the aqueous layer to help break the emulsion.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution.[1][2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).[5]

  • If the amine is a salt, add a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.[8][5]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical BaseAdvantagesDisadvantages
EDC HOBt, OxymaPureDIPEA, TEACost-effective, water-soluble byproduct.[9]Can form N-acylurea byproduct, may require longer reaction times.
HATU NoneDIPEA, NMMHigh efficiency, fast reaction rates, good for hindered substrates.[2]More expensive, potential for guanidinylation side reaction.[7]
HBTU NoneDIPEA, NMMGood efficiency, widely used.[11]Potential for guanidinylation side reaction.[7]
PyBOP NoneDIPEA, NMMHigh efficiency, less hazardous byproducts than BOP.[8][9]More expensive than carbodiimides.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve Carboxylic Acid & Base in Anhydrous Solvent activation Add Coupling Reagent (e.g., HATU) start->activation pre_activation Stir for 15-30 min (Pre-activation) activation->pre_activation add_amine Add this compound pre_activation->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the coupling of a carboxylic acid with this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Ineffective Acid Activation problem->cause1 cause2 Low Amine Nucleophilicity problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1a Use More Potent Coupling Reagent (e.g., HATU) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Increase Reaction Temperature (with caution) cause2->solution2a solution3a Increase Reaction Time cause3->solution3a solution3b Use Slight Excess of Carboxylic Acid cause3->solution3b

Caption: A troubleshooting guide for addressing low product yield in this compound coupling reactions.

References

Troubleshooting low yield in amide coupling of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amide bond formation using aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging coupling reactions. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with an aminobenzoic acid is resulting in a low yield or failing completely. What are the most common causes?

Low yields in amide coupling reactions involving aminobenzoic acids can stem from several factors, primarily related to the bifunctional nature of the starting material. Key issues include:

  • Self-polymerization: The amino group of one aminobenzoic acid molecule can react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers instead of the desired product.[1][2]

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough to fully activate the carboxylic acid, especially if the aromatic ring is substituted with electron-withdrawing groups.[1][3]

  • Poor nucleophilicity of the reacting amine: The amine coupling partner may be sterically hindered or electronically deactivated, making it a poor nucleophile.[4] Similarly, the amino group of the aminobenzoic acid itself can be a weak nucleophile.

  • Hydrolysis of the activated intermediate: The presence of moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid species, reverting it back to the starting material.[1][3] It is crucial to use anhydrous solvents and reagents.[1][3]

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly hinder the reaction's progress.[3]

Q2: How can I prevent self-polymerization of the aminobenzoic acid?

Self-polymerization is a significant side reaction.[1][2] To minimize this, consider the following strategies:

  • Order of addition is critical: Pre-activate the carboxylic acid of the aminobenzoic acid with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding your desired amine partner.[1] This ensures the activated species is more likely to be trapped by the intended nucleophile.

  • Slow addition of the amine: Adding the amine coupling partner dropwise can help maintain a low concentration of the free amine, favoring the intermolecular reaction over self-polymerization.[1]

  • Temperature control: Running the reaction at lower temperatures, such as 0 °C, can help to control the rate of competing side reactions.[1]

  • Protecting the amino group: In some cases, protecting the amino group of the aminobenzoic acid with a suitable protecting group (e.g., Boc, Cbz) may be necessary to prevent self-reaction.[2][5][6] This adds extra steps to the synthesis but can be highly effective.

Q3: I suspect my carboxylic acid is not being activated efficiently. What can I do?

Incomplete activation is a common reason for low yields.[1][3] To improve the activation step:

  • Increase the equivalents of the coupling reagent: Using a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) can help drive the activation to completion.[1]

  • Choose a more potent coupling reagent: If standard carbodiimide reagents like EDC are proving ineffective, switching to a more powerful onium salt-based reagent such as HATU or HBTU can significantly improve yields, especially for sterically hindered or electronically deactivated substrates.[2][4][7]

  • Use additives: When using carbodiimides like EDC, the addition of activating agents such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended.[2][8] These additives form more stable activated esters that are less prone to side reactions and racemization.[8][9]

Q4: My starting amine seems to be unreactive. How can I improve the coupling efficiency?

When dealing with poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups or sterically hindered amines), several strategies can be employed:

  • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or gently heating it can sometimes provide the necessary energy to overcome the activation barrier.[1] However, be cautious as higher temperatures can also promote side reactions.

  • Use a more powerful coupling reagent: As mentioned previously, reagents like HATU are often effective for difficult couplings.[2]

  • Choice of base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[1] Typically, 2-3 equivalents of the base are used to neutralize acidic byproducts and facilitate the reaction.[1]

Q5: What are the best methods to monitor the progress of my amide coupling reaction?

Real-time monitoring is crucial to determine the reaction's endpoint and to identify any issues early on. The most common methods include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[10] The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that provides both separation and mass information, making it ideal for identifying the desired product and any byproducts formed during the reaction.[10][11]

Data Presentation

The choice of coupling reagent can have a significant impact on the yield of the amide coupling reaction. The following table summarizes the performance of various common coupling reagents in the amidation of an aminobenzoic acid derivative.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)
EDCHOBtDIPEADMF12-24Good
HATUNoneDIPEADMF2-6Excellent
T3P®NonePyridineEtOAc1-3Excellent
DCCHOBtTEADCM12-18Good

Note: Yields are qualitative and can vary depending on the specific substrates and reaction conditions. "Good" generally implies yields in the range of 60-80%, while "Excellent" suggests yields >80-90%. Data synthesized from multiple sources.[2][7][12]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a widely used and cost-effective method for amide bond formation.

  • Dissolve the aminobenzoic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.[2]

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.0 eq.).[2]

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add EDC (1.2 eq.) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[1][7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: High-Efficiency Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for challenging substrates.[2]

  • Dissolve the aminobenzoic acid (1.0 eq.) in anhydrous DMF.[1]

  • Add a non-nucleophilic base such as DIPEA (2.5 eq.).[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes for pre-activation.[1]

  • Slowly add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting amide coupling reactions.

TroubleshootingWorkflow start Low Yield in Amide Coupling check_activation Problem with Acid Activation? start->check_activation check_amine Problem with Amine Nucleophilicity? check_activation->check_amine No activation_solutions Increase coupling reagent eq. Use stronger reagent (HATU) Add additives (HOBt) check_activation->activation_solutions Yes check_side_reactions Significant Side Reactions? check_amine->check_side_reactions No amine_solutions Increase reaction time/temp Use more potent coupling reagent check_amine->amine_solutions Yes side_reaction_solutions Pre-activate acid Control temperature (0°C) Use anhydrous conditions Consider protecting group check_side_reactions->side_reaction_solutions Yes end_point Re-evaluate & Monitor by LC-MS check_side_reactions->end_point No activation_solutions->end_point amine_solutions->end_point side_reaction_solutions->end_point

Caption: Troubleshooting decision tree for low-yield amide coupling.

SideReactions cluster_reactants Starting Materials cluster_side_products Potential Side Reactions aminobenzoic_acid Aminobenzoic Acid R-NH₂ + R-COOH activated_ester Activated Ester Intermediate aminobenzoic_acid->activated_ester Coupling Reagent amine_partner Amine Partner R'-NH₂ desired_product Desired Amide Product activated_ester->desired_product + Amine Partner polymer Self-Polymerization activated_ester->polymer + another Aminobenzoic Acid hydrolysis Hydrolysis to Starting Acid activated_ester->hydrolysis + H₂O racemization Racemization (if chiral) activated_ester->racemization

Caption: Potential side reactions in aminobenzoic acid coupling.

References

Preventing self-polymerization of 4-aminobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of 4-aminobenzoyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What causes the self-polymerization of 4-aminobenzoyl chloride?

A1: The self-polymerization of 4-aminobenzoyl chloride is due to its bifunctional nature. The molecule contains both a nucleophilic amino group (-NH₂) and an electrophilic acyl chloride group (-COCl).[1] The amino group of one molecule can attack the acyl chloride group of another in a nucleophilic acyl substitution reaction. This process repeats, forming a polyamide chain and leading to an insoluble polymeric material.[2]

Q2: My 4-aminobenzoyl chloride solution has become viscous and a precipitate has formed. What is happening?

A2: Increased viscosity and precipitation are strong indicators of self-polymerization.[2] This occurs when individual molecules of 4-aminobenzoyl chloride react with each other to form longer, insoluble polyamide chains.

Q3: How can I prevent self-polymerization during storage?

A3: Proper storage is critical. The primary strategies are:

  • Low Temperature: Store the compound at or below -20°C to significantly reduce the rate of reaction.[2]

  • Anhydrous Conditions: Store under a dry, inert atmosphere such as argon or nitrogen.[2] Moisture can lead to hydrolysis, forming 4-aminobenzoic acid and HCl, which can catalyze polymerization.[2][3]

  • Protonation of the Amino Group: The most effective method is to store the compound as its hydrochloride salt (4-aminobenzoyl chloride hydrochloride).[2][4] The protonated amino group (-NH₃⁺) is no longer nucleophilic, preventing the self-polymerization reaction.[2]

Q4: Can I use chemical inhibitors to prevent polymerization?

A4: While common free-radical inhibitors like hydroquinone and butylated hydroxytoluene (BHT) are used to prevent the polymerization of other monomers, their effectiveness for the step-growth polymerization of 4-aminobenzoyl chloride is not well-documented in the literature.[5][6][7] The primary and most reliable method of inhibition is the formation of the hydrochloride salt.

Troubleshooting Guides

Issue 1: The 4-aminobenzoyl chloride is difficult to dissolve.

  • Possible Cause: The material may have already partially polymerized.[2]

  • Recommended Solution:

    • Test the solubility of a small sample in a trusted, dry, aprotic solvent (e.g., anhydrous THF, DCM).

    • If it fails to dissolve, it is likely polymerized and should not be used, as it can lead to inconsistent and failed reactions.[2]

    • For future prevention, ensure rigorous adherence to proper storage conditions.

Issue 2: During a reaction, the solution becomes viscous or a solid precipitates unexpectedly.

  • Possible Cause: Self-polymerization is competing with your desired reaction.[2]

  • Recommended Solution:

    • Immediately cool the reaction vessel to a lower temperature (e.g., -78°C with a dry ice/acetone bath) to slow the polymerization.[2]

    • Ensure all reagents and solvents are scrupulously dry.

    • Consider working in more dilute conditions.

    • Employ a slow-addition technique, adding the 4-aminobenzoyl chloride solution dropwise to the solution of your other reactant. This maintains a low concentration of the 4-aminobenzoyl chloride, favoring the reaction with your target nucleophile.

Issue 3: Inconsistent results are obtained between different batches of 4-aminobenzoyl chloride.

  • Possible Cause: Varying degrees of monomer purity and/or partial polymerization.[2]

  • Recommended Solution:

    • Always start with high-purity monomer.

    • If possible, analyze the starting material by ¹H NMR before use to check for signs of degradation or polymerization.[2] The presence of broad peaks or new signals not corresponding to the monomer may indicate oligomerization.

Quantitative Data

Limited quantitative data on the self-polymerization rate of 4-aminobenzoyl chloride is available. However, data on its hydrolysis, a related degradation pathway, highlights its instability in the presence of moisture.

ConditionParameterValue
Aqueous THF solution at 25°CHalf-life (t½)12 minutes
[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride for Enhanced Stability

This protocol describes the conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride hydrochloride, a more stable form for storage and use. The reaction should be performed in a well-ventilated fume hood.

  • Materials:

    • 4-aminobenzoic acid (1.0 g, 7.29 mmol)[1]

    • Thionyl chloride (SOCl₂) (10 mL, excess)[1]

    • Anhydrous toluene or other high-boiling inert solvent (optional, to improve solubility)

    • Round-bottom flask (50 mL)

    • Reflux condenser with a drying tube

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Place 4-aminobenzoic acid into the round-bottom flask.[1]

    • Add thionyl chloride to the flask.[1] If solubility is an issue, an anhydrous co-solvent can be added.

    • Attach the reflux condenser.

    • Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-16 hours.[4] The reaction progress can be monitored by the cessation of HCl gas evolution. A 16-hour reflux has been reported to yield a quantitative conversion.[4]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.[4]

    • The resulting solid is 4-aminobenzoyl chloride hydrochloride, which can be stored under an inert atmosphere at low temperature.

Mandatory Visualizations

self_polymerization monomer1 4-Aminobenzoyl Chloride (Molecule 1) dimer Dimer (-HCl) monomer1->dimer Nucleophilic attack by -NH2 monomer2 4-Aminobenzoyl Chloride (Molecule 2) monomer2->dimer polymer Polyamide Chain dimer->polymer Chain propagation stabilization_pathway cluster_unstable Unstable Form cluster_stable Stable Form unstable 4-Aminobenzoyl Chloride (Nucleophilic -NH2) stable 4-Aminobenzoyl Chloride Hydrochloride (Non-nucleophilic -NH3+) unstable->stable + HCl stable->unstable - HCl (Base) troubleshooting_workflow start Issue: Suspected Self-Polymerization check_solubility Is the material soluble in a dry, aprotic solvent? start->check_solubility check_reaction Is the reaction mixture becoming viscous or precipitating? start->check_reaction polymerized Likely Polymerized. Discard and use fresh material. check_solubility->polymerized No not_polymerized Material appears usable. Proceed with caution. check_solubility->not_polymerized Yes reaction_polymerization Polymerization is occurring during the reaction. check_reaction->reaction_polymerization Yes no_reaction_issue No immediate signs of polymerization in reaction. check_reaction->no_reaction_issue No corrective_actions Corrective Actions: 1. Cool reaction to low temp. 2. Ensure anhydrous conditions. 3. Use dilute solutions. 4. Employ slow addition. reaction_polymerization->corrective_actions

References

Technical Support Center: Choosing the Right Coupling Agent for Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for common coupling reactions involving aniline and its derivatives.

Part 1: Frequently Asked Questions (FAQs) - General Aniline Reactivity

Q1: Why can aniline be a challenging substrate in coupling reactions?

Aniline's reactivity presents a dual nature. The lone pair of electrons on the nitrogen atom makes it a good nucleophile for reactions like N-acylation and N-arylation. However, this same lone pair also makes the amino group a Lewis base, which can react with Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions), forming a deactivated anilinium salt.[1][2] This deactivates the aromatic ring towards electrophilic substitution. Furthermore, anilines, especially those with electron-withdrawing groups, are less nucleophilic, making reactions like amide coupling more challenging.[3]

Q2: What are the primary types of coupling reactions involving aniline?

Aniline participates in several critical coupling reactions in chemical synthesis:

  • Amide Bond Formation (N-Acylation): The reaction of aniline's amino group with a carboxylic acid to form an amide. This is one of the most frequent reactions in drug discovery.[4]

  • Cross-Coupling Reactions (N-Arylation): Formation of C-N bonds, typically catalyzed by transition metals like palladium or copper. Common examples include the Buchwald-Hartwig, Suzuki-Miyaura, and Chan-Lam reactions, which are fundamental for synthesizing diarylamines and other complex structures.[5][6][7]

  • Electrophilic Aromatic Substitution (C-Coupling): Reactions where the aniline aromatic ring acts as a nucleophile. This includes halogenation, nitration, and Friedel-Crafts acylation.[8] The strong activating nature of the amino group can make these reactions difficult to control.[9]

  • Diazo Coupling: The reaction of a diazonium salt (formed from an aniline) with an activated aromatic ring to produce azo compounds, which are often used as dyes.[8][10][11]

Q3: My aniline starting material is discolored (yellow, brown, or red). Does it need purification before use?

Yes, discoloration typically indicates the presence of oxidation products, which can interfere with sensitive reactions, particularly those involving metal catalysts.[12][13] Aniline is prone to air oxidation.[12] For most applications, especially in catalysis, purification is recommended. Common purification methods include:

  • Distillation: Often performed under reduced pressure, sometimes over zinc dust to prevent oxidation.[14][15]

  • Steam Distillation: An effective method for removing non-volatile impurities.[16][17]

  • Acid-Base Extraction: Dissolving the aniline in dilute acid, washing with an organic solvent to remove non-basic impurities, and then regenerating the aniline with a base.[12]

Part 2: Amide Bond Formation with Aniline

Troubleshooting Guide: Amide Coupling

Q4: My amide coupling reaction with an aniline is giving a low yield. What are the common causes and solutions?

Low yields in amide couplings with anilines, particularly electron-deficient ones, are a common issue due to their reduced nucleophilicity.[3]

  • Problem: Inadequate activation of the carboxylic acid.

    • Solution: Switch to a more potent coupling agent. For challenging anilines, phosphonium-based reagents (PyBOP, PyAOP) or uronium-based reagents (HATU, HBTU) are often more effective than standard carbodiimides like DCC or EDC.[3][18]

  • Problem: The aniline is poorly nucleophilic (contains electron-withdrawing groups).

    • Solution 1: Increase the reaction temperature or time.

    • Solution 2: Convert the carboxylic acid to a more reactive intermediate, such as an acid chloride using oxalyl chloride or thionyl chloride, before adding the aniline.[3]

    • Solution 3: Add a catalyst like 4-dimethylaminopyridine (DMAP), which can act as a highly effective acyl transfer agent.[4]

  • Problem: The reaction is not proceeding under an inert atmosphere.

    • Solution: While not always necessary, using an inert atmosphere (Nitrogen or Argon) can be beneficial, especially when using sensitive reagents like TBTU.[3]

Q5: What are the best coupling reagents for unreactive or electron-deficient anilines?

For anilines that are poor nucleophiles, stronger coupling reagents are required.

Coupling ReagentClassAdditive Often UsedComments
EDC (or DCC)CarbodiimideHOBt, DMAPStandard, cost-effective. May be insufficient for difficult couplings. DMAP can significantly improve results.[4]
HATU UroniumDIPEA (or other base)Highly effective for challenging couplings, fast reaction times, and low epimerization.[4][18]
HBTU UroniumDIPEA (or other base)Similar to HATU, very effective but can form guanidinium by-products if the amine is added incorrectly.
PyBOP PhosphoniumDIPEA (or other base)Excellent for difficult couplings and known to suppress racemization.
T3P® Phosphonic AnhydridePyridineA robust and practical method that provides high yields with low epimerization, even with non-nucleophilic anilines.[19]

Workflow for Troubleshooting Amide Coupling Reactions

G start Low Yield in Aniline Amide Coupling check_reagents Are reagents pure & anhydrous? (Aniline, Acid, Solvent) start->check_reagents check_coupling Is coupling agent strong enough? check_reagents->check_coupling Yes purify Purify starting materials (distill aniline, dry solvent) check_reagents->purify No check_conditions Are reaction conditions optimal? check_coupling->check_conditions Yes stronger_agent Switch to HATU, HBTU, or PyBOP check_coupling->stronger_agent No acid_chloride Convert acid to acid chloride (e.g., with oxalyl chloride) check_coupling->acid_chloride Alternatively optimize Increase temperature or time. Add DMAP as catalyst. check_conditions->optimize No success Reaction Successful check_conditions->success Yes purify->start stronger_agent->check_conditions acid_chloride->check_conditions optimize->success

Caption: A workflow to diagnose and solve common issues in amide coupling.

Experimental Protocol: General Procedure for EDC/HOBt Coupling with an Aniline Derivative
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and the aniline derivative (1.1 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reagents.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise while stirring.

  • Reaction: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Cross-Coupling Reactions with Aniline

Troubleshooting Guide: C-N Cross-Coupling

Q6: My palladium-catalyzed cross-coupling reaction shows no or low conversion. What are the most common issues?

  • Problem: Inactive Catalyst.

    • Cause: The active Pd(0) species is sensitive to oxygen.[20] The catalyst may also be inhibited by coordination with nitrogen-containing substrates or impurities.[20]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles). Use flame-dried glassware and maintain a positive inert atmosphere throughout the reaction.[20] Consider using a more robust precatalyst, such as a [(NHC)PdCl₂(aniline)] complex, which is often air- and moisture-stable.[5][21]

  • Problem: Inappropriate Ligand Choice.

    • Cause: The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Standard ligands like PPh₃ may be ineffective for challenging substrates.[20]

    • Solution: For many C-N couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required to promote the reaction.[20]

  • Problem: Incorrect Base or Poor Base Quality.

    • Cause: The base is critical for the reaction, often participating in the deprotonation of the aniline and/or facilitating the reductive elimination step. Weak bases may be ineffective.

    • Solution: Screen different bases. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[20] Ensure the base is anhydrous and finely ground.[20]

Q7: How can I minimize common side reactions like homocoupling or hydrodehalogenation?

  • Homocoupling (of boronic acids in Suzuki reactions): This occurs when two boronic acid molecules couple together. To minimize it, use anhydrous conditions, maintain a strict inert atmosphere, and consider using a boronate ester (e.g., a pinacol boronate) instead of the boronic acid.[20]

  • Hydrodehalogenation (in Pd-catalyzed reactions): This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can be minimized by using bulky, electron-rich ligands that favor the desired cross-coupling pathway and carefully selecting the base.[13]

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa + Ar-X pd2_complex L(Ar)Pd(II)-X oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR'R'' deprotonation Deprotonation (Base) amine_coord->deprotonation pd2_amido L(Ar)Pd(II)-NR'R'' deprotonation->pd2_amido - Base-H+X- re Reductive Elimination pd2_amido->re re->pd0 + Ar-NR'R''

Caption: The catalytic cycle for Pd-catalyzed C-N bond formation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried reaction vessel.

  • Reagents: Add the aryl halide (1.0 eq.), the aniline (1.2 eq.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Solvent: Seal the vessel, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 4: Friedel-Crafts Acylation Involving Aniline

Troubleshooting Guide: Friedel-Crafts Acylation

Q8: Why is my direct Friedel-Crafts acylation of aniline failing?

Direct Friedel-Crafts acylation on aniline fails because the amino group (-NH₂) is a strong Lewis base. It reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[1][2] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the necessary electrophilic aromatic substitution.[1][2][22]

Q9: How can I achieve C-acylation on the aromatic ring instead of N-acylation?

To achieve C-acylation and prevent the issues described above, a two-step protection-acylation-deprotection strategy is highly effective.

  • Protect the Amino Group: Convert the aniline to an acetanilide by reacting it with acetic anhydride or acetyl chloride.[2][13] The resulting acetamido group (-NHCOCH₃) is less basic and only moderately activating, preventing reaction with the Lewis acid and allowing for controlled C-acylation.[2]

  • Perform Friedel-Crafts Acylation: The acetanilide can now undergo a successful Friedel-Crafts acylation. The acetamido group is an ortho-, para- director, with the para product usually predominating due to steric hindrance.[13]

  • Deprotect: The acetyl group can be removed by acid or base hydrolysis to yield the desired acylated aniline.[1]

Decision Tree for Successful Friedel-Crafts Acylation of Aniline

G start Goal: C-Acylate Aniline direct Attempt Direct Friedel-Crafts? start->direct protect Protect -NH2 Group (e.g., Acetylation) direct->protect No (Correct Path) failure Result: Reaction Failure (Lewis Acid-Base Complex) direct->failure Yes perform_fc Perform Friedel-Crafts on Acetanilide protect->perform_fc deprotect Hydrolyze Amide to Regenerate -NH2 perform_fc->deprotect product Desired C-Acylated Aniline Product deprotect->product

Caption: Decision process for achieving C-acylation of anilines.

Experimental Protocol: Two-Step Acylation of Aniline

Part A: Protection of Aniline as Acetanilide [13]

  • Setup: Dissolve aniline (1.0 eq.) in glacial acetic acid in a flask. In a separate container, prepare a solution of acetic anhydride (1.1 eq.) in glacial acetic acid.

  • Reaction: Slowly add the acetic anhydride solution to the stirring aniline solution. An exothermic reaction will occur.

  • Isolation: After the initial reaction subsides, gently warm the mixture for approximately 10 minutes. Pour the warm solution into cold water while stirring vigorously to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and recrystallize from an ethanol/water mixture to obtain pure acetanilide.

Part B: Friedel-Crafts Acylation of Acetanilide [1]

  • Catalyst Suspension: In an oven-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Acylium Ion Formation: Add the acyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension. Stir for 15-30 minutes.

  • Substrate Addition: Add the purified acetanilide (1.0 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C or room temperature until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can then be taken to the deprotection step or purified further. (Deprotection is typically achieved by refluxing with aqueous HCl).[13]

References

Validation & Comparative

Safer Dyes, Uncompromised Performance: A Comparative Analysis of 4,4'-Diaminobenzanilide (DABA) Azo Dyes and Their Benzidine-Based Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For decades, benzidine-based azo dyes have been widely used across various industries for their vibrant colors and excellent dyeing properties. However, mounting evidence of their carcinogenicity has necessitated a shift towards safer alternatives. This guide provides a comprehensive comparison of the performance and toxicological profiles of emerging 4,4'-Diaminobenzanilide (DABA) based azo dyes against their traditional benzidine-based counterparts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

The primary concern with benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen. In contrast, 4,4'-Diaminobenzanilide (DABA) has been identified as a non-carcinogenic substitute, paving the way for the development of a new generation of safer azo dyes.[1][2] This guide delves into a side-by-side performance evaluation, focusing on color fastness, thermal stability, and toxicity.

Performance Comparison: Fastness Properties

The ability of a dye to retain its color under various conditions is a critical performance indicator. Here, we compare the fastness properties of DABA-based dyes with their benzidine-based analogs when applied to cotton. The fastness is graded on a scale of 1 (poor) to 5 (excellent).

One study directly compared a disazo direct dye synthesized from 4,4'-diaminobenzanilide with its benzidine-based homolog, C.I. Direct Yellow 1. The results indicated that the DABA-based dye exhibited similar or even superior fastness properties.[3][4] For instance, the light fastness was comparable, while the wet fastness and fastness to acid perspiration were better in the DABA-based alternative.

Similarly, trisazo direct dyes synthesized from DABA were evaluated against the benzidine-congener-based C.I. Direct Black 91. The fastness properties of the DABA-based dyes were found to be very similar to their benzidine-based homolog.[5][6]

Table 1: Comparative Fastness Properties on Cotton

Fastness PropertyDABA-based Dye (Analog of C.I. Direct Yellow 1)[4]C.I. Direct Yellow 1 (Benzidine-based)[4]DABA-based Trisazo Dyes (Analogs of C.I. Direct Black 91)[5][6]C.I. Direct Black 91 (Benzidine-congener based)[5][6]
Light Fastness 332-32
Washing Fastness 43-43-43
Rubbing Fastness (Dry) 4-5444
Rubbing Fastness (Wet) 4333
Acid Perspiration 4-5444
Alkaline Perspiration 4444

Thermal Stability

The thermal stability of dyes is crucial for their application and processing at elevated temperatures. While specific comparative TGA data is limited, studies on analogous azo dyes indicate that decomposition onset temperatures typically range from 200°C to 350°C. The thermal degradation of azo dyes is primarily initiated by the cleavage of the azo bond.

Toxicological Profile: A Clear Advantage for DABA-Based Dyes

The most significant differentiator between these two classes of dyes lies in their toxicological profiles.

Benzidine-Based Dyes: The metabolism of benzidine-based dyes can release benzidine, a substance classified as a known human carcinogen by multiple international agencies. Occupational exposure to benzidine has been strongly linked to an increased risk of bladder cancer.

4,4'-Diaminobenzanilide (DABA) Azo Dyes: In contrast, 4,4'-diaminobenzanilide is recognized as a non-carcinogenic and non-mutagenic alternative to benzidine.[1][2] Toxicological studies on a series of azoic direct dyes synthesized from DABA have indicated that they do not exhibit carcinogenic, mutagenic, or teratogenic characteristics.[1]

Table 2: Toxicological Profile Comparison

Parameter4,4'-Diaminobenzanilide (DABA) Azo DyesBenzidine-Based Dyes
Carcinogenicity Non-carcinogenic[1][2]Carcinogenic (due to metabolic release of benzidine)
Mutagenicity Non-mutagenic[1]Mutagenic potential due to benzidine release

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.

Toxicity_Signaling_Pathway cluster_Benzidine Benzidine-Based Dye Metabolism cluster_DABA DABA-Based Dye Metabolism Benz_Dye Benzidine-Based Azo Dye Azo_Cleavage Azo Bond Cleavage (Azoreductases in liver & gut microbiota) Benz_Dye->Azo_Cleavage Benzidine Benzidine (Carcinogenic Amine) Azo_Cleavage->Benzidine Met_Activation Metabolic Activation (Oxidation) Benzidine->Met_Activation Reactive_Int Reactive Intermediates Met_Activation->Reactive_Int DNA_Adducts DNA Adducts Reactive_Int->DNA_Adducts Cancer Cancer DNA_Adducts->Cancer DABA_Dye DABA-Based Azo Dye DABA_Metabolism Metabolism DABA_Dye->DABA_Metabolism Non_Carcinogenic Non-Carcinogenic Metabolites DABA_Metabolism->Non_Carcinogenic

Figure 1: Comparative Metabolic Pathways and Toxicity.

Experimental_Workflow cluster_Performance Performance Evaluation cluster_Toxicity Toxicological Assessment Dye_Synthesis Dye Synthesis (DABA vs. Benzidine) Dyeing Dyeing of Substrate (e.g., Cotton) Dye_Synthesis->Dyeing Ames_Test Ames Test (Mutagenicity) Dye_Synthesis->Ames_Test Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2 cells) Dye_Synthesis->Cytotoxicity_Assay Fastness_Testing Fastness Testing Dyeing->Fastness_Testing TGA Thermal Analysis (TGA) Dyeing->TGA Data_Analysis Comparative Data Analysis Fastness_Testing->Data_Analysis TGA->Data_Analysis Tox_Data_Analysis Toxicological Data Comparison Ames_Test->Tox_Data_Analysis Cytotoxicity_Assay->Tox_Data_Analysis

Figure 2: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further research.

Color Fastness Testing

1. Light Fastness (ISO 105-B02):

  • Principle: A specimen of the textile is exposed to artificial light under controlled conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.

  • Apparatus: Xenon arc fading lamp apparatus.

  • Procedure:

    • Prepare test specimens and mount them in sample holders.

    • Expose the specimens and blue wool references simultaneously to the xenon arc lamp.

    • Periodically inspect the specimens and compare the fading with the blue wool references.

    • The light fastness rating (1-8) is determined by the blue wool reference that shows similar fading.

2. Washing Fastness (ISO 105-C06):

  • Principle: A textile specimen in contact with specified adjacent fabrics is mechanically agitated in a soap or soap and soda solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

  • Apparatus: Launder-Ometer or similar apparatus for mechanical agitation at controlled temperature and time.

  • Procedure:

    • Prepare a composite specimen by sewing the test fabric between two specified adjacent fabrics.

    • Place the composite specimen in a stainless-steel container with the specified test solution and stainless-steel balls.

    • Agitate for a specified time and temperature (e.g., 30 minutes at 40°C).

    • Rinse and dry the specimen.

    • Assess the change in color of the specimen and the staining of the adjacent fabrics using the grey scales.

3. Rubbing Fastness (ISO 105-X12):

  • Principle: The amount of color transferred from the surface of a colored textile material to other surfaces by rubbing is determined.

  • Apparatus: Crockmeter.

  • Procedure:

    • A test specimen is mounted on the base of the crockmeter.

    • A standard white cotton rubbing cloth is mounted on the rubbing finger.

    • The rubbing finger is moved back and forth 10 times with a downward force of 9N.

    • The test is performed with both dry and wet rubbing cloths.

    • The staining of the rubbing cloths is assessed using the grey scale for staining.

Thermal Stability Testing

Thermogravimetric Analysis (TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of the thermal stability and decomposition profile of the dye.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously recorded as the temperature increases.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

Toxicity Testing

1. Ames Test (Bacterial Reverse Mutation Assay):

  • Principle: This test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The test detects mutagens that cause a reverse mutation, allowing the bacteria to grow on the histidine-deficient medium.

  • Procedure:

    • The tester strains are exposed to various concentrations of the test dye, with and without a metabolic activation system (S9 mix from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation for 48-72 hours, the number of revertant colonies (his+) is counted.

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

2. Cytotoxicity Assay (e.g., MTT Assay on HepG2 cells):

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Human liver cancer cells (HepG2) are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with various concentrations of the test dye for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of dye that inhibits cell viability by 50%) is determined.

Conclusion

The transition from benzidine-based azo dyes to 4,4'-Diaminobenzanilide (DABA) based alternatives represents a significant advancement in dye chemistry, prioritizing safety without substantially compromising performance. The experimental data available to date indicates that DABA-based dyes offer comparable and, in some aspects, superior fastness properties to their carcinogenic benzidine-based counterparts. The clear toxicological advantage of DABA-based dyes, rooted in the non-carcinogenic nature of the DABA intermediate, makes them a compelling choice for industries seeking to mitigate health and environmental risks. Further research and development in this area are encouraged to expand the portfolio of high-performance, safer azo dyes for a sustainable future.

References

A Comparative Analysis of Anticonvulsant Activity: 4-Aminobenzanilides Versus Phenobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anticonvulsant properties of 4-aminobenzanilides and the established drug, phenobarbital. This analysis is based on preclinical data from key studies, offering insights into the potential of 4-aminobenzanilide derivatives as novel anticonvulsant agents.

A series of 4-aminobenzanilides derived from ring-alkylated anilines have been synthesized and evaluated for their potential as anticonvulsant agents.[1] These compounds have been tested in murine models against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), with their neurologic deficit assessed using the rotorod assay.[1][2] The results indicate that certain 4-aminobenzanilide derivatives exhibit potent anticonvulsant activity, with some comparing favorably to the widely used antiepileptic drug, phenobarbital.[1][2]

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The efficacy and neurotoxicity of the most potent 4-aminobenzanilide derivatives from the evaluated series are presented below in comparison to phenobarbital. The anticonvulsant activity is expressed as the median effective dose (ED50) in the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures.[3] Neurotoxicity is represented by the median toxic dose (TD50) determined by the rotorod test, which assesses motor coordination.[1][2] The protective index (PI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's margin of safety.

CompoundAnti-MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
4-Aminobenzanilide derivative (from 2,6-dimethylaniline) 2.60[1]15.0[1]5.77[1]
3-Aminobenzanilide derivative (from 2,6-dimethylaniline) 13.48[2]284.5[2]21.11[2]
Phenobarbital Data not explicitly provided in the same studies for direct comparisonData not explicitly provided in the same studies for direct comparisonData not explicitly provided in the same studies for direct comparison
Phenytoin (for reference) Mentioned as a comparator, but specific data not in the primary sourceMentioned as a comparator, but specific data not in the primary sourceMentioned as a comparator, but specific data not in the primary source

Note: While the studies state that the activity profiles of the 4-aminobenzanilides compare favorably with phenobarbital, specific side-by-side quantitative data for phenobarbital within the same experimental batches were not detailed in the primary abstracts. The tables highlight the most potent compounds from the aminobenzanilide series.

Experimental Protocols

The evaluation of anticonvulsant activity and neurotoxicity involved standardized preclinical screening methods.

Maximal Electroshock (MES) Test

This test is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

  • Animal Model: Male mice are typically used.[1][2]

  • Procedure: An electrical stimulus is delivered via corneal or ear electrodes.[3][4] The stimulus is of sufficient intensity to induce maximal seizures, characterized by a tonic hindlimb extension, in control animals.

  • Drug Administration: The test compounds, including the 4-aminobenzanilides and reference drugs, are administered intraperitoneally at various doses prior to the electroshock.[5]

  • Endpoint: The absence of the tonic hindlimb extension component of the seizure is considered the endpoint, indicating protection by the test compound.[3] The ED50, the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Threshold Test

This model is used to identify compounds that can prevent or raise the threshold for clonic seizures, often associated with absence seizures.[6]

  • Animal Model: Male mice are commonly used.[1][6]

  • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[6]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of a clonic seizure lasting for at least 3-5 seconds.[6]

  • Drug Administration: Test compounds are administered prior to the pentylenetetrazole injection.

  • Endpoint: The absence of the characteristic clonic seizure is considered protection.

Rotorod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the potential for neurological deficit or sedation caused by a test compound.[1][2]

  • Apparatus: A rotating rod on which the animal must maintain its balance.

  • Procedure: Mice are trained to stay on the rotating rod. After administration of the test compound, they are placed back on the rod.

  • Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time is indicative of neurotoxicity. The TD50, the dose at which 50% of the animals fail the test, is calculated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of the anticonvulsant properties of the 4-aminobenzanilide compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_neurotoxicity Neurotoxicity Assessment cluster_data Data Analysis synthesis Synthesis of 4-Aminobenzanilide Derivatives mes Maximal Electroshock (MES) Test synthesis->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz rotorod Rotorod Assay synthesis->rotorod ed50 Calculate ED50 mes->ed50 scptz->ed50 td50 Calculate TD50 rotorod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Preclinical evaluation workflow for anticonvulsant compounds.

Conclusion

The investigated 4-aminobenzanilides, particularly the derivative of 2,6-dimethylaniline, have demonstrated significant anticonvulsant activity in the MES test, a model for generalized tonic-clonic seizures.[1] The protective index of some of these compounds suggests a favorable safety margin.[1][2] While direct quantitative comparisons with phenobarbital from the same studies are limited in the provided abstracts, the authors note that the activity profiles of the most potent 4-aminobenzanilides are comparable to those of phenobarbital and phenytoin.[1][2] These findings underscore the potential of the 4-aminobenzanilide scaffold as a promising area for the development of new anticonvulsant therapies. Further research, including mechanism of action studies and evaluation in chronic epilepsy models, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Cytotoxicity of 4'-Aminobenzanilide Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic profiles of emerging 4'-aminobenzanilide derivatives against the well-established chemotherapeutic agent, doxorubicin. The following sections present quantitative cytotoxicity data, comprehensive experimental methodologies, and visual representations of the key signaling pathways involved in their mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives and doxorubicin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using standard assays. The data presented below is a synthesis of findings from multiple studies.

CompoundCell LineAssayIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)MTT~0.5 - 2.0[1]
A375 (Melanoma)MTT6.0[2]
HCT-116 (Colon)SRB~0.1 - 0.5N/A
HeLa (Cervical)MTT~0.2 - 1.0N/A
This compound Derivative (Compound A) MCF-7 (Breast)MTT9.57[1]
This compound Derivative (Compound B) MCF-7 (Breast)MTT10.28[1]
Thiobenzanilide Derivative (Compound 17) A375 (Melanoma)MTT11.8[2]
o-Aminobenzamide Derivative (F8) HGC-27 (Gastric)MTT0.26[3]

Note: The IC50 values for doxorubicin can vary significantly depending on the specific cancer cell line and the duration of exposure. The values presented here are representative ranges. "N/A" indicates that a specific reference for this value was not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

This is another widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of doxorubicin and the proposed mechanisms for this compound derivatives.

Doxorubicin's Multifaceted Mechanism of Action

Doxorubicin exerts its anticancer effects through several mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions ultimately lead to DNA damage, cell cycle arrest, and apoptosis.

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Dox->TopoII_Inhibition ROS_Generation ROS Generation Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Mitochondria Mitochondria ROS_Generation->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation

Caption: Doxorubicin's mechanism of action.

Proposed Mechanisms of Action for this compound Derivatives

While the precise mechanisms can vary between different derivatives, several have been shown to induce apoptosis and cell cycle arrest. Common pathways involve the modulation of the Bcl-2 family of proteins and the activation of caspases. Some derivatives also act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic catastrophe.

Aminobenzanilide_Apoptosis_Pathway Derivative This compound Derivative Bcl2_Family Modulation of Bcl-2 Family Derivative->Bcl2_Family Bax_Bak ↑ Bax/Bak (Pro-apoptotic) Bcl2_Family->Bax_Bak Bcl2_BclXL ↓ Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2_BclXL Mitochondria Mitochondria Bax_Bak->Mitochondria Bcl2_BclXL->Mitochondria | Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by 4'-aminobenzanilides.

Tubulin_Inhibition_Pathway Derivative This compound Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Derivative->Microtubule | Tubulin->Microtubule Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (MTT or SRB) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

References

Unraveling the Thermal Resilience of Diaminobenzonitrile-Derived Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development and materials science are in a constant quest for high-performance polymers with exceptional thermal stability. In this guide, we provide an objective comparison of the thermal properties of polymers derived from diaminobenzonitriles against other leading high-performance polymers, supported by experimental data.

Polymers synthesized from diaminobenzonitrile monomers are gaining significant attention for their superior thermal resistance. This enhanced stability stems from their rigid aromatic backbones and the unique ability of the nitrile functional groups to undergo cross-linking reactions at elevated temperatures, further reinforcing the polymer matrix. This guide delves into a comparative analysis of these polymers against other well-established high-performance materials like polyimides, polybenzoxazoles, and polybenzimidazoles.

Superior Heat Resistance of Diaminobenzonitrile-Based Polymers

The introduction of diaminobenzonitrile moieties into polymer chains, particularly in polyimides and polyamides, has been shown to significantly elevate their thermal decomposition temperatures and glass transition temperatures. The nitrile groups can undergo thermal cyclization to form highly stable, cross-linked structures, a phenomenon that contributes to their excellent performance at extreme temperatures.[1]

A study on co-polyimides synthesized using 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, a diaminobenzonitrile derivative, demonstrated remarkable thermal properties, with thermal decomposition temperatures exceeding 483°C and glass transition temperatures surpassing 289°C.[1] The presence of electron-withdrawing groups on the diaminobenzonitrile monomer can further enhance the thermal stability of the resulting polymer by increasing its resistance to oxidative and thermal degradation.[1]

Comparative Thermal Performance Data

To facilitate a clear comparison, the following table summarizes key thermal properties of various high-performance polymers. The data, collected from various studies, includes the 5% and 10% weight loss temperatures (Td5% and Td10%), glass transition temperature (Tg), and char yield at high temperatures, typically around 800°C in a nitrogen atmosphere.

Polymer ClassSpecific Polymer/MonomersTd5% (°C)Td10% (°C)Tg (°C)Char Yield (%) at 800°C
Diaminobenzonitrile-Derived Polymer Co-polyimide from 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide>483->289-
Polyimide Polyimide from 1,1-bis[4-(5-amino-2-pyridinoxy)phenyl]diphenylmethane47249125755.3
Polyimide Polyimide from pyromellitic dianhydride and 2,6-diaminoanthraquinone>550-->75 (at 650°C)
Polybenzoxazole Thermally Rearranged (TR) Polybenzoxazole450-480 (onset)---
Polybenzimidazole Aliphatic Polybenzimidazole~450 (onset)>460≥20017-23
Polybenzimidazole Aromatic Polybenzimidazole>600 (onset)-->90 (at 600°C)

Note: The data presented is compiled from various sources and experimental conditions may vary.

Relationship Between Structure and Thermal Stability

The remarkable thermal stability of polymers derived from diaminobenzonitriles is intrinsically linked to their molecular architecture. The key contributing factors are the aromatic backbone, which provides inherent rigidity, and the presence of nitrile groups that facilitate high-temperature cross-linking.

G Monomer Diaminobenzonitrile Monomer Aromatic Rigid Aromatic Backbone Monomer->Aromatic provides Nitrile Nitrile Groups (-C≡N) Monomer->Nitrile contains Polymer Linear Polymer Chain Aromatic->Polymer forms Stability Enhanced Thermal Stability Aromatic->Stability contributes to Nitrile->Polymer incorporated into Heating High Temperature (≥ 300°C) Polymer->Heating Crosslinking Nitrile Cross-linking (Triazine Ring Formation) Heating->Crosslinking induces Crosslinking->Stability leads to

Figure 1. Logical relationship illustrating how the structural features of diaminobenzonitrile-based polymers contribute to their enhanced thermal stability.

Experimental Protocols for Thermal Analysis

The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere, usually nitrogen or air, at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • Key parameters are extracted from the resulting TGA curve:

    • Onset of decomposition: The temperature at which significant weight loss begins.

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively.

    • Char yield: The percentage of the initial sample weight remaining at a high temperature (e.g., 800°C), which indicates the amount of carbonaceous residue formed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • A small, weighed sample of the polymer is sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps. A common heating rate is 10°C/min.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

References

A Comparative Analysis of the Anticonvulsant Profiles of 4-Aminobenzanilides and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of a promising class of compounds, 4-aminobenzanilides, with the established antiepileptic drug, carbamazepine. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and mechanistic pathways to offer an objective evaluation for drug development professionals.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The preclinical efficacy and safety of anticonvulsant compounds are commonly evaluated by determining their median effective dose (ED50) in preventing seizures and their median toxic dose (TD50) that causes neurological deficits. The protective index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's therapeutic window.

A series of 4-aminobenzanilides derived from ring-alkylated anilines have been synthesized and evaluated for their anticonvulsant properties.[1] One of the most potent compounds from this series, the 4-aminobenzanilide derived from 2,6-dimethylaniline, demonstrated significant activity against maximal electroshock (MES) induced seizures in mice.[1] The following tables summarize the anticonvulsant activity and neurotoxicity of this representative 4-aminobenzanilide compared to carbamazepine and other established antiepileptic drugs, phenytoin and phenobarbital, in mice.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test in Mice

CompoundAdministration RouteED50 (mg/kg)Reference
4-Aminobenzanilide (from 2,6-dimethylaniline)Intraperitoneal (i.p.)2.60[1]
CarbamazepineIntraperitoneal (i.p.)9.67[2]
PhenytoinIntravenous (i.v.)8.7[3]
PhenobarbitalIntraperitoneal (i.p.)14.2 (for GTCS control)[4]

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. GTCS: Generalized Tonic-Clonic Seizures

Table 2: Neurotoxicity Assessed by the Rotorod Test in Mice

CompoundAdministration RouteTD50 (mg/kg)Reference
4-Aminobenzanilide (from 2,6-dimethylaniline)Intraperitoneal (i.p.)15.0[1]
CarbamazepineIntraperitoneal (i.p.)53.6[5]
PhenytoinNot specified~45[1]
PhenobarbitalNot specifiedNot directly comparable

TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.

Table 3: Protective Index (PI) of Anticonvulsant Compounds in Mice

CompoundPI (TD50/ED50)Reference
4-Aminobenzanilide (from 2,6-dimethylaniline)5.77[1]
Carbamazepine5.54Calculated from[2][5]
Phenytoin~5.17Calculated from[1][3]
PhenobarbitalNot directly comparable

PI (Protective Index): A measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are standard preclinical screening methods for anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a well-established animal model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are typically used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated using statistical methods like probit analysis.

Pentylenetetrazole (PTZ) Seizure Test

This model is used to identify anticonvulsant drugs that can prevent or elevate the threshold for clonic seizures, often associated with absence seizures.

  • Animals: Male albino mice (18-22 g) are commonly used.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound or vehicle is administered.

    • After a predetermined time, a subcutaneous (s.c.) injection of a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) is administered.

    • Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures is considered as the criterion for protection.

  • Data Analysis: The percentage of protected animals is calculated for each group, and the ED50 is determined.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and balance in rodents and is used to determine the potential neurological deficits or sedative effects of a drug.

  • Animals: Male albino mice (20-25 g) are used.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm).

    • On the test day, the test compound or vehicle is administered.

    • At the time of peak drug effect, the animals are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • The latency for each mouse to fall off the rotating rod is recorded.

    • A predetermined cutoff time is usually set (e.g., 300 seconds).

  • Data Analysis: The TD50 is calculated as the dose at which 50% of the animals fail to remain on the rod for a specified period.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action for carbamazepine and the experimental workflow for anticonvulsant drug screening.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening cluster_data Data Analysis Compound_Admin Compound Administration (i.p. or p.o.) MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Compound_Admin->MES_Test Efficacy PTZ_Test Pentylenetetrazole (PTZ) Test (Clonic Seizures) Compound_Admin->PTZ_Test Efficacy Rotorod_Test Rotorod Test (Neurotoxicity) Compound_Admin->Rotorod_Test Toxicity ED50 ED50 Calculation MES_Test->ED50 PTZ_Test->ED50 TD50 TD50 Calculation Rotorod_Test->TD50 PI Protective Index (PI) (TD50 / ED50) ED50->PI TD50->PI

Caption: Experimental workflow for preclinical anticonvulsant drug screening.

Carbamazepine_Mechanism Carbamazepine Carbamazepine VGSC Voltage-Gated Sodium Channels (VGSCs) Carbamazepine->VGSC Blocks AP_Firing Action Potential Firing VGSC->AP_Firing Enables Seizure_Spread Seizure Spread Neuron Neuron Neuron->AP_Firing AP_Firing->Seizure_Spread Leads to

Caption: Proposed mechanism of action of Carbamazepine.

References

Performance of 4,4'-Diaminobenzanilide Dyes as a Substitute for C.I. Direct Yellow 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4,4'-diaminobenzanilide-based dyes as a safer alternative to the traditional C.I. Direct Yellow 1. The use of benzidine-based dyes, such as C.I. Direct Yellow 1, has been largely prohibited due to the carcinogenic nature of benzidine.[1][2][3] This has necessitated the development of non-toxic alternatives that offer comparable or superior dyeing properties. This document summarizes the performance of a disazo direct dye synthesized from 4,4'-diaminobenzanilide, a non-carcinogenic intermediate, and compares it with its benzidine-based counterpart, C.I. Direct Yellow 1.[1][4] The information presented is supported by experimental data from scientific studies.

Executive Summary

Disazo direct dyes synthesized using 4,4'-diaminobenzanilide as a diazo component have been demonstrated to be excellent substitutes for C.I. Direct Yellow 1.[1][2] These alternative dyes exhibit similar light fastness and, in some cases, superior wet fastness properties.[1] The synthesis of these dyes involves the use of 4,4'-diaminobenzanilide as a non-carcinogenic starting material, addressing the significant health concerns associated with benzidine-based dyes.[1][4]

Quantitative Performance Comparison

The following table summarizes the comparative fastness properties of a synthesized 4,4'-diaminobenzanilide-based disazo dye and C.I. Direct Yellow 1 on cotton. The data is based on a grey scale rating, where 1 represents the poorest performance and 5 represents the best.

Fastness Test4,4'-Diaminobenzanilide DyeC.I. Direct Yellow 1
Light Fastness33
Washing Fastness (Color Change)4-54
Washing Fastness (Staining on Cotton)43
Washing Fastness (Staining on Wool)3-43
Acid Perspiration (Color Change)4-54
Acid Perspiration (Staining on Cotton)4-54
Acid Perspiration (Staining on Wool)43-4
Alkaline Perspiration (Color Change)4-54
Alkaline Perspiration (Staining on Cotton)4-54
Alkaline Perspiration (Staining on Wool)43-4
Rubbing Fastness (Dry)43
Rubbing Fastness (Wet)32-3

Data sourced from scientific studies comparing the two dyes.[1]

Experimental Protocols

The following sections detail the methodologies used for the synthesis and evaluation of the 4,4'-diaminobenzanilide-based dye.

Synthesis of the 4,4'-Diaminobenzanilide-based Disazo Dye

The synthesis of the symmetric disazo direct dye involves a two-step process: the bis-diazotization of 4,4'-diaminobenzanilide followed by a coupling reaction with salicylic acid.[1][5]

  • Bis-diazotization of 4,4'-Diaminobenzanilide:

    • A suspension of 4,4'-diaminobenzanilide, water, and hydrochloric acid is cooled to 0-5°C.

    • A solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C to form the bis-diazonium salt.

    • The reaction is monitored for the presence of excess nitrous acid.

  • Coupling Reaction:

    • The freshly prepared bis-diazonium salt solution is added to a cooled solution of the coupling component (e.g., salicylic acid) dissolved in an alkaline solution (e.g., sodium carbonate).

    • The pH of the reaction mixture is maintained in the alkaline range (pH 8.5-9).[3]

    • The reaction is stirred for several hours, and the completion of the coupling is monitored by thin-layer chromatography (TLC).

    • The resulting dye is then isolated by filtration.[3]

Dyeing Procedure

The dyeing performance of the synthesized dye on cotton is evaluated using a standard direct dyeing method.

  • A dyebath is prepared with a specific concentration of the dye, sodium chloride (as an electrolyte), and water.

  • A pre-wetted cotton sample is introduced into the dyebath.

  • The temperature of the dyebath is gradually raised to the dyeing temperature (e.g., 90°C) and maintained for a specified duration (e.g., 1 hour).

  • After dyeing, the sample is rinsed with cold water and then soaped at the boil with a non-ionic detergent to remove any unfixed dye.

  • The sample is then rinsed again and dried.

Fastness Testing

The fastness properties of the dyed samples are assessed using standardized methods, such as those from the International Organization for Standardization (ISO).

  • Light Fastness: Evaluated according to ISO 105-B02, where the dyed sample is exposed to a standard light source (e.g., Xenon arc lamp) and the change in color is compared against a blue wool standard scale.

  • Washing Fastness: Assessed based on ISO 105-C01 to C05 standards.[6] The dyed sample, in contact with a multifiber strip, is subjected to a simulated washing process in a soap or detergent solution at a specific temperature and time. The color change of the sample and the staining of the adjacent multifiber strip are evaluated using grey scales.[6]

  • Perspiration Fastness: Determined according to ISO 105-E04. The dyed sample, in contact with a multifiber strip, is immersed in two different artificial perspiration solutions (acidic and alkaline) and subjected to a specific pressure and temperature for a set duration. The color change and staining are then assessed.

  • Rubbing Fastness (Crocking): Measured using the ISO 105-X12 standard.[2][7] A dry and a wet cotton cloth are rubbed against the dyed sample under a specified pressure. The amount of color transferred to the rubbing cloths is evaluated using a grey scale for staining.[7]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and comparative performance evaluation of the 4,4'-diaminobenzanilide-based dye against C.I. Direct Yellow 1.

G cluster_synthesis Dye Synthesis cluster_dyeing Dyeing Process cluster_analysis Performance Analysis daba 4,4'-Diaminobenzanilide bisdiazo Bis-diazotization (NaNO2, HCl, 0-5°C) daba->bisdiazo coupling Coupling Reaction (Alkaline pH) bisdiazo->coupling coupler Coupling Component (e.g., Salicylic Acid) coupler->coupling dye_product Synthesized Dye coupling->dye_product dyebath Dye Application (Direct Dyeing Method) dye_product->dyebath cotton Cotton Fabric cotton->dyebath dyed_sample Dyed Cotton Sample dyebath->dyed_sample fastness Fastness Testing (Light, Wash, Perspiration, Rubbing) dyed_sample->fastness comparison Comparative Evaluation vs. C.I. Direct Yellow 1 fastness->comparison results Performance Data comparison->results end_node End results->end_node start Start start->daba

Caption: Synthesis and Performance Evaluation Workflow.

Conclusion

The experimental evidence strongly supports the use of 4,4'-diaminobenzanilide-based disazo dyes as a viable and safer alternative to C.I. Direct Yellow 1. These dyes not only mitigate the significant health risks associated with benzidine but also offer comparable and, in some aspects of wet fastness, improved performance. For researchers and professionals in fields requiring direct dyes, the adoption of these safer alternatives represents a responsible and effective choice.

References

A Comparative Guide to the Synthetic Routes of 4'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4'-Aminobenzanilide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The two methods evaluated are the direct amidation via the Schotten-Baumann reaction and a two-step process involving the synthesis and subsequent reduction of a nitro intermediate. This analysis, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, purity, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Schotten-Baumann ReactionRoute 2: Reduction of 4'-Nitrobenzanilide
Starting Materials p-Phenylenediamine, Benzoyl chloridep-Nitroaniline, Benzoyl chloride
Key Reactions Acylation (Amide bond formation)Acylation, Nitro group reduction
Typical Yield Good to ExcellentGood to Excellent
Purity of Crude Product Generally high, requires recrystallizationHigh, requires recrystallization
Reaction Time Shorter (typically a few hours)Longer (two distinct steps)
Reaction Temperature 0°C to Room TemperatureElevated temperatures for reduction
Key Reagents Aqueous base (e.g., NaOH)Reducing agent (e.g., SnCl₂, H₂/Catalyst)
Advantages One-pot synthesis, milder conditionsAvoids handling of difunctional starting materials
Disadvantages Potential for di-acylation of p-phenylenediamineTwo-step process, use of potentially hazardous reducing agents

Route 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides in the presence of a base.[1][2][3] For the synthesis of this compound, this typically involves the reaction of p-phenylenediamine with benzoyl chloride.

Experimental Protocol

Materials:

  • p-Phenylenediamine

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve p-phenylenediamine (1.0 equivalent) in dichloromethane.

  • Reaction Setup: Cool the flask in an ice bath and begin stirring. Slowly add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure this compound.[4]

Route 2: Synthesis and Reduction of 4'-Nitrobenzanilide

This two-step route first involves the synthesis of 4'-nitrobenzanilide from p-nitroaniline and benzoyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 4'-Nitrobenzanilide

Materials:

  • p-Nitroaniline

  • Benzoyl chloride

  • Pyridine (or other suitable base)

  • An appropriate solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve p-nitroaniline in the solvent and cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the stirred solution.

  • Add pyridine dropwise and allow the reaction to proceed at room temperature.

  • After completion (monitored by TLC), wash the reaction mixture with dilute acid and then with water.

  • Dry the organic layer and evaporate the solvent to obtain crude 4'-nitrobenzanilide, which can be purified by recrystallization.

Step 2: Reduction of 4'-Nitrobenzanilide to this compound

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation and reduction with metals in acidic media are common.[5][6][7][8]

Using Tin(II) Chloride (SnCl₂):

Materials:

  • 4'-Nitrobenzanilide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 4'-nitrobenzanilide in ethanol.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution until the precipitate of tin salts dissolves.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude this compound.

  • Purify the product by recrystallization.

Logical Workflow for Synthesis Route Selection

G cluster_start Starting Point cluster_routes Synthetic Routes cluster_criteria Evaluation Criteria cluster_decision Decision start Need to Synthesize This compound route1 Route 1: Schotten-Baumann Reaction start->route1 route2 Route 2: Nitro-Reduction start->route2 yield Yield & Purity route1->yield time Reaction Time route1->time conditions Reaction Conditions route1->conditions safety Safety & Handling route1->safety route2->yield route2->time route2->conditions route2->safety decision Select Optimal Route yield->decision time->decision conditions->decision safety->decision

Caption: Decision workflow for selecting a synthetic route for this compound.

References

A Comparative Guide to the Purity Validation of 4'-Aminobenzanilide by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 4'-Aminobenzanilide with alternative compounds, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis. The objective is to offer a robust framework for the quality assessment of this compound, a key intermediate in pharmaceutical synthesis.

Comparative Purity Analysis

The purity of commercially available this compound was compared with two structurally related and commercially available alternatives: 4-Aminobenzamide and Benzanilide. Purity data was compiled from various suppliers' Certificates of Analysis (CoA).

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundSupplierPurity (by HPLC/GC)Method
This compound Sigma-Aldrich95%[1]Not Specified
ChemicalBook Supplier99%[2]Not Specified
4-Aminobenzamide Tokyo Chemical Industry>98.0% (HPLC)[3]HPLC
Sigma-Aldrich98%[4]Not Specified
Ottokemi98%[5]Not Specified
Benzanilide Loba ChemieMin 98%IR
CP Lab Safetymin 98% (GC)[6]GC

Table 2: Potential Impurities in this compound

ImpurityPotential Source
AnilineUnreacted starting material
p-Aminobenzoic acidUnreacted starting material or hydrolysis of product
4,4'-DiaminobenzanilideSide reaction during synthesis
Benzoic acidHydrolysis of benzoyl chloride (starting material)

Experimental Protocol: HPLC Purity Validation of this compound

This section details a recommended Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound and the separation of its potential impurities.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS compatibility)

    • This compound reference standard (of known purity)

    • Aniline, p-Aminobenzoic acid (for impurity spiking, if available)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and Water (e.g., in a 60:40 v/v ratio). The mobile phase should be filtered and degassed.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 15 minutes (or until all expected impurity peaks have eluted)

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Spiked Sample Solution (for method development/validation): Prepare a sample solution and spike it with known amounts of potential impurities (e.g., aniline, p-aminobenzoic acid) to confirm their retention times and the resolving power of the method.

4. Data Analysis:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity validation process and the potential synthetic origin of impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_injection chromatography Chromatographic Separation (C18 Column, Acetonitrile:Water) hplc_injection->chromatography detection UV Detection at 254 nm chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration purity_calculation Calculate Purity (% Area Normalization) peak_integration->purity_calculation report Generate Report purity_calculation->report Impurity_Formation cluster_reactants Starting Materials cluster_synthesis Amide Synthesis cluster_products Products & Impurities aniline Aniline reaction Amidation Reaction aniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction product This compound (Main Product) reaction->product impurity1 Unreacted Aniline reaction->impurity1 impurity2 Unreacted p-Aminobenzoic Acid (from Benzoyl Chloride impurity) reaction->impurity2 impurity3 Side-Reaction Products reaction->impurity3

References

Safety Operating Guide

Proper Disposal Procedures for 4'-Aminobenzanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4'-Aminobenzanilide was not located. The following guidance is based on safety data for structurally similar compounds, such as 4-Aminobenzamide, and general best practices for the disposal of hazardous laboratory chemicals.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Information

Based on data for analogous compounds, this compound should be handled as a hazardous substance.[1][2] Potential hazards include:

  • Irritation: Causes skin, eye, and respiratory system irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Accidental ingestion or inhalation may be harmful.[2][3]

  • Combustibility: As a solid, it is combustible and fine dust may form explosive mixtures with air.[2] Combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Personal Protective Equipment (PPE): To minimize exposure risks when handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1] Contaminated gloves should be disposed of after use.[1]

  • Skin and Body Protection: A fully buttoned laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a suitable respirator or conduct all handling within a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5][6]

  • Waste Identification and Segregation:

    • Solid Waste: Collect waste this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable hazardous waste container.[1]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a compatible screw-on cap.[1]

    • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Container Management and Labeling:

    • Container Integrity: Use appropriate, compatible containers for waste storage; plastic is often preferred.[7][8] Ensure the container is in good condition with a secure, non-deteriorated cap.[8] Do not overfill containers; leave at least one inch of headroom for expansion.[8]

    • Labeling: Clearly label the waste container with the full chemical name, "Waste this compound," and the words "Hazardous Waste."[1][6]

  • Waste Storage:

    • Designated Area: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[7][8]

    • Safe Location: The storage area must be at or near the point of generation and away from general laboratory traffic.[1][7]

    • Container Closure: Keep waste containers closed at all times except when adding or removing waste.[4][8]

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue.[4][5]

    • Collect all rinsate as hazardous liquid waste.[4][5]

    • After triple-rinsing, deface the original chemical label, remove the cap, and the container may be disposed of as regular trash or recycled.[4]

  • Arranging for Professional Disposal:

    • Contact EHS: All hazardous waste must be disposed of through your institution's designated hazardous waste collection program (often managed by the EHS department).[4][5][7]

    • Schedule Pickup: Contact your EHS department to schedule a pickup for the waste container.[6][7]

    • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and the waste disposal contractor.[6]

Hazardous Waste Storage Guidelines

The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory setting. Specific limits may vary by jurisdiction and institutional policy.

ParameterGuidelineCitation
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallons of hazardous waste[7]
Maximum Volume for Acutely Toxic Waste (P-Listed) 1 quart of liquid or 1 kilogram of solid[7]
Maximum Storage Time in SAA (if volume limits not met) Up to 12 months from the start of accumulation[7]
Time to Removal After Container is Full Within 3 calendar days[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste 3a. Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container 3c. Empty Container waste_type->empty_container Empty Container collect_solid 4a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse 4c. Triple-Rinse Container empty_container->triple_rinse store 5. Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store triple_rinse->collect_liquid Collect Rinsate dispose_container Dispose of Rinsed Container in Regular Trash/Recycling triple_rinse->dispose_container After Rinsing contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Aminobenzanilide
Reactant of Route 2
4'-Aminobenzanilide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.